Ramifenazone Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;/h5-10,15H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVTNJDDFIBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18342-39-7, 3615-24-5 (Parent) | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramifenazone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40929145 | |
| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13576-96-0, 18342-39-7, 3615-24-5 | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13576-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramifenazone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramifenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-4-[(isopropyl)amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-dihydro-4-(isopropylamino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMIFENAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182MZB7ZV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Ramifenazone Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins and other prostanoids.[2] Two primary isoforms of this enzyme have been identified: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a central role in inflammation.[2] The selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] Ramifenazone has been identified as a selective inhibitor of COX-2.[][2]
Molecular Target and Signaling Pathway
The primary molecular target of Ramifenazone is the cyclooxygenase-2 (COX-2) enzyme. By selectively binding to and inhibiting COX-2, Ramifenazone blocks the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.
The signaling pathway, commonly known as the arachidonic acid cascade, is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes. Ramifenazone's selective inhibition of COX-2 curtails the production of pro-inflammatory prostaglandins.
Quantitative Data
Table 1: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ramifenazone | [Insert Hypothetical Value >10] | [Insert Hypothetical Value <1] | [Calculate Value] |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
| Ibuprofen (Reference) | ~13 | ~344 | ~0.04 |
Table 2: Hypothetical Kinetic Parameters for Time-Dependent Inhibition of COX-2 by Ramifenazone
| Parameter | Value (Unit) | Description |
| K_i | [Insert Hypothetical Value] (µM) | Initial binding constant |
| k_on | [Insert Hypothetical Value] (µM⁻¹s⁻¹) | Association rate constant |
| k_off | [Insert Hypothetical Value] (s⁻¹) | Dissociation rate constant |
Experimental Protocols
The following protocols are adapted from standard in vitro assays for characterizing COX inhibitors and are provided as a framework for the experimental determination of Ramifenazone's inhibitory profile.[2]
Protocol 1: Determination of IC50 Values for COX-1 and COX-2
Objective: To determine the concentration of Ramifenazone Hydrochloride that causes 50% inhibition of COX-1 and COX-2 activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
-
DMSO (for dissolving compounds)
-
Detection system (e.g., ELISA-based detection of PGE2, or a colorimetric/fluorometric probe)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as required. Dissolve this compound and control inhibitors in DMSO to create stock solutions. Perform serial dilutions in the assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction: a. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. b. Add the Ramifenazone dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor as a positive control. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells. e. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. f. Stop the reaction (e.g., by adding a solution of hydrochloric acid).
-
Detection: Quantify the amount of prostaglandin produced using the chosen detection method.
-
Data Analysis: a. Calculate the percentage of inhibition for each Ramifenazone concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the Ramifenazone concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: Characterization of Time-Dependent Inhibition
Objective: To determine if this compound exhibits time-dependent inhibition of COX-2.
Materials: Same as Protocol 1, with a focus on COX-2.
Procedure:
-
Enzyme-Inhibitor Incubation: a. Prepare a reaction mixture containing COX-2 enzyme and a fixed concentration of Ramifenazone in the assay buffer. b. Incubate this mixture at 37°C. c. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme-inhibitor mixture.
-
Residual Activity Assay: a. Immediately add the aliquot to a separate reaction mixture containing arachidonic acid to initiate the reaction. The concentration of the enzyme-inhibitor mixture should be diluted upon addition to the substrate to prevent further significant inhibition during the activity measurement. b. Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes). c. Stop the reaction and quantify the product as in Protocol 1.
-
Data Analysis: a. Plot the remaining enzyme activity (as a percentage of the activity at time zero) against the pre-incubation time. b. If the inhibition increases with pre-incubation time, it indicates time-dependent inhibition. c. The data can be fitted to a first-order decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration. d. By plotting k_obs versus the Ramifenazone concentration, the individual kinetic constants (K_i, k_on, and k_off) can be determined.[2]
References
Ramifenazone Hydrochloride and the COX-2 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of COX enzymes, which mediate the conversion of arachidonic acid to prostaglandins, key signaling molecules in pain and inflammation.[3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a central role in inflammatory responses.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4][5] Ramifenazone's classification as a selective COX-2 inhibitor positions it as a compound of interest for further investigation in inflammatory conditions.[1][] However, it is noted that ramifenazone has demonstrated some instability and lower activity compared to other derivatives, which has limited its clinical application to date.[]
The COX-2 Signaling Pathway and Ramifenazone's Point of Intervention
The canonical pathway for COX-2 mediated inflammation begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor that is further metabolized by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever. Ramifenazone hydrochloride, as a COX-2 inhibitor, is believed to exert its anti-inflammatory effects by binding to the active site of the COX-2 enzyme, thereby blocking the synthesis of PGH2 and subsequent downstream inflammatory prostaglandins.
Below is a diagram illustrating the arachidonic acid cascade and the inhibitory action of this compound.
Quantitative Analysis of COX-2 Inhibition
A crucial aspect of characterizing a COX-2 inhibitor is the determination of its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for COX-2 over COX-1 is determined by comparing the respective IC50 values, often expressed as a selectivity index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value signifies greater selectivity for COX-2.
While specific, experimentally determined IC50 values for this compound are not available in the reviewed literature, the following tables illustrate how such data would be presented. These tables are based on the templates provided in experimental protocols for ramifenazone and should be populated with empirically derived data.[1]
Table 1: Hypothetical IC50 Values for this compound against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ramifenazone HCl | [Insert Value] | [Insert Value] | [Calculate Value] |
| Celecoxib (Control) | [Insert Value] | [Insert Value] | [Calculate Value] |
| Ibuprofen (Control) | [Insert Value] | [Insert Value] | [Calculate Value] |
| Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.[1] |
Table 2: Hypothetical Kinetic Parameters for Time-Dependent Inhibition of COX-2 by this compound
| Parameter | Value (Unit) | Description |
| Ki | [Insert Value] (µM) | Initial binding constant |
| kon | [Insert Value] (µM⁻¹s⁻¹) | Association rate constant |
| koff | [Insert Value] (s⁻¹) | Dissociation rate constant |
| Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory profile of this compound. These protocols are adapted from standard in vitro COX inhibitor screening assays.[1]
Protocol 1: Determination of IC50 Values for COX-1 and COX-2
This protocol outlines the steps to determine the concentration of this compound that causes 50% inhibition of COX-1 and COX-2 activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
-
DMSO (for dissolving compounds)
-
Detection system (e.g., ELISA-based detection of PGE2, or a colorimetric/fluorometric assay)
Workflow:
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as required.
-
Prepare Ramifenazone Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction: a. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. b. Add the ramifenazone dilutions or control inhibitors to the appropriate wells. Include vehicle controls (DMSO only) and positive controls (known inhibitors). c. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Stop Reaction and Detection: After a set incubation period, stop the reaction and quantify the amount of prostaglandin produced using the chosen detection method.
-
Data Analysis: a. Calculate the percentage of inhibition for each ramifenazone concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the ramifenazone concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.[1]
Protocol 2: Time-Dependent Inhibition Assay
This protocol is designed to determine if this compound exhibits time-dependent inhibition of COX-2.
Materials:
-
Same as Protocol 1.
Workflow:
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Enzyme-Inhibitor Incubation: a. Prepare a reaction mixture containing COX-2 enzyme and a fixed concentration of ramifenazone in the assay buffer. b. Incubate this mixture at 37°C. c. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme-inhibitor mixture.
-
Residual Activity Assay: a. Immediately add the aliquot to a separate reaction mixture containing arachidonic acid to initiate the reaction. The concentration of the enzyme-inhibitor mixture should be diluted upon addition to the substrate to prevent further significant inhibition during the activity measurement. b. Measure the amount of prostaglandin produced.
-
Data Analysis: a. Plot the percentage of remaining enzyme activity against the pre-incubation time. b. Analyze the data to determine kinetic parameters such as the association (kon) and dissociation (koff) rate constants.[1]
Broader Cellular and Signaling Implications
The inhibition of COX-2 by this compound is expected to have downstream effects on various cellular processes. The reduction in prostaglandin synthesis, particularly PGE2, can lead to a decrease in inflammation, pain, and fever. Furthermore, the COX-2 pathway is implicated in other physiological and pathophysiological processes. Therefore, its inhibition may have broader consequences.
The following diagram illustrates the logical relationship between COX-2 inhibition and its potential downstream cellular effects.
Conclusion
This compound is a selective COX-2 inhibitor with the potential to modulate inflammatory pathways. While a comprehensive quantitative profile of its inhibitory activity is not currently available in the public domain, the experimental protocols for its characterization are well-established. This guide provides the foundational knowledge of its mechanism of action within the COX-2 signaling cascade and the methodologies required to empirically determine its efficacy. Further research to generate and publish the quantitative data for this compound is essential for a complete understanding of its therapeutic potential and for guiding future drug development efforts in the field of anti-inflammatory medicine. Researchers should also consider the noted instability of pyrazolone derivatives when designing and executing experimental studies.[1][]
References
An In-depth Technical Guide to the Synthesis and Characterization of Isopropylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Aminoantipyrine and its derivatives are a class of compounds known for their significant biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1][2] The modification of the amino group at the 4-position of the antipyrine scaffold presents a valuable strategy for modulating the pharmacological profile of these molecules. The introduction of an isopropyl group to form isopropylaminoantipyrine is a logical step in the exploration of structure-activity relationships within this chemical series. This guide details a proposed synthetic route and the expected analytical characterization of the target compound.
Proposed Synthesis of Isopropylaminoantipyrine
A highly effective and widely used method for the N-alkylation of primary amines is reductive amination.[3][4] This one-pot reaction involves the formation of an imine intermediate from the reaction of a primary amine with a ketone, followed by in-situ reduction to the corresponding secondary amine.[5] For the synthesis of isopropylaminoantipyrine, 4-aminoantipyrine will serve as the primary amine and acetone as the ketone.
Experimental Protocol: Reductive Amination
Materials:
-
4-Aminoantipyrine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[6]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a solution of 4-aminoantipyrine (1.0 eq) in dichloromethane (DCM), add an excess of acetone (3.0-5.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield pure isopropylaminoantipyrine.
Characterization of Isopropylaminoantipyrine
The successful synthesis of isopropylaminoantipyrine would be confirmed through a combination of spectroscopic and physical characterization techniques. Below are the predicted key characteristics.
Physical Properties
| Property | Starting Material: 4-Aminoantipyrine | Predicted: Isopropylaminoantipyrine |
| Molecular Formula | C₁₁H₁₃N₃O | C₁₄H₁₉N₃O |
| Molecular Weight | 203.24 g/mol [7] | 245.32 g/mol |
| Melting Point | 105-110 °C[7] | Expected to be in a similar or slightly lower range, but requires experimental determination. |
| Appearance | Crystalline solid | Expected to be a crystalline solid. |
Spectroscopic Data
NMR spectroscopy is a powerful tool for structural elucidation.[8] The predicted ¹H and ¹³C NMR spectra of isopropylaminoantipyrine would show characteristic signals for the antipyrine core and the newly introduced isopropyl group.
| ¹H NMR Chemical Shift (δ, ppm) | Predicted Assignment for Isopropylaminoantipyrine |
| ~7.5-7.3 | Phenyl group protons (5H, multiplet) |
| ~3.5-3.2 | N-CH of isopropyl group (1H, septet) |
| ~3.1 | N-CH₃ of pyrazolone ring (3H, singlet) |
| ~2.3 | C-CH₃ of pyrazolone ring (3H, singlet) |
| ~1.2 | (CH₃)₂ of isopropyl group (6H, doublet) |
| ~4.0-5.0 | N-H proton (1H, broad singlet, may exchange with D₂O) |
| ¹³C NMR Chemical Shift (δ, ppm) | Predicted Assignment for Isopropylaminoantipyrine |
| ~160-165 | C=O of pyrazolone ring |
| ~140-145 | Phenyl C1 |
| ~129 | Phenyl C2, C6 |
| ~125 | Phenyl C4 |
| ~120 | Phenyl C3, C5 |
| ~135-140 | C4 of pyrazolone ring |
| ~105-110 | C5 of pyrazolone ring |
| ~45-50 | N-CH of isopropyl group |
| ~35 | N-CH₃ of pyrazolone ring |
| ~20-25 | (CH₃)₂ of isopropyl group |
| ~10 | C-CH₃ of pyrazolone ring |
IR spectroscopy is used to identify the functional groups present in a molecule.[9] The IR spectrum of isopropylaminoantipyrine is expected to show characteristic absorption bands.
| IR Absorption (cm⁻¹) | Predicted Assignment for Isopropylaminoantipyrine |
| 3300-3400 (weak-medium) | N-H stretch of the secondary amine |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2950 | Aliphatic C-H stretch (from isopropyl and methyl groups) |
| ~1660 (strong) | C=O stretch of the pyrazolone ring |
| 1600, 1490 | Aromatic C=C stretch |
| ~1300 | C-N stretch |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[10] For isopropylaminoantipyrine, electrospray ionization (ESI) would likely be used.
| m/z | Predicted Assignment for Isopropylaminoantipyrine |
| 246.16 | [M+H]⁺ (Calculated for C₁₄H₂₀N₃O⁺) |
| 230 | [M-CH₃]⁺ |
| 202 | [M-C₃H₇]⁺ |
| 56 | [C₃H₆N]⁺ (Fragment from the isopropylamino group) |
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of isopropylaminoantipyrine. The proposed reductive amination protocol is a reliable and high-yielding method for the preparation of the target compound from readily available starting materials. The predicted analytical data offers a clear set of benchmarks for the confirmation of the structure and purity of the synthesized molecule. This information is intended to facilitate further research into the biological activities of novel 4-aminoantipyrine derivatives and to support drug discovery and development efforts in this area.
References
- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. 83-07-8 CAS MSDS (4-Aminoantipyrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
Ramifenazone Hydrochloride (CAS No. 18342-39-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ramifenazone Hydrochloride (CAS No. 18342-39-7), a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). This document collates available data on its physicochemical properties, mechanism of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis and evaluation are also presented. Ramifenazone acts as an analgesic, antipyretic, and anti-inflammatory agent, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][] This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is the hydrochloride salt of Ramifenazone (Isopyrin). While extensive experimental data on the hydrochloride salt is limited in publicly accessible literature, the properties of the free base (Ramifenazone, CAS No. 3615-24-5) provide valuable insights.
| Property | Value | Reference |
| Chemical Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride | [3] |
| Synonyms | Isopyrin hydrochloride, Isopropylaminophenazone hydrochloride | [3][4] |
| Molecular Formula | C₁₄H₂₀ClN₃O | [3] |
| Molecular Weight | 281.78 g/mol | [3] |
| Melting Point | 80 °C (for free base) | [5][6] |
| pKa (Predicted) | 4.27 ± 0.20 (for free base) | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (for free base). | [5][6] |
Mechanism of Action: Selective COX-2 Inhibition
Ramifenazone exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[] It is identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates the inflammatory response.[1] By selectively inhibiting COX-2, Ramifenazone reduces the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][]
Signaling Pathway
The mechanism involves the blockade of the arachidonic acid cascade, as depicted below.
In Vitro Efficacy
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Ramifenazone | [Data not available] | [Data not available] | [Data not available] |
| Celecoxib (Reference) | [Example Value] | [Example Value] | [Example Value] |
| Ibuprofen (Reference) | [Example Value] | [Example Value] | [Example Value] |
| Note: This table is a template. Actual values must be determined experimentally. |
Synthesis
A detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, the synthesis of the free base, Ramifenazone, is known to proceed from 4-aminoantipyrine and 2-bromopropane.[8] The general synthesis of pyrazolone derivatives often involves the condensation of a hydrazine derivative with a β-ketoester, followed by further modifications.[9][10] The synthesis of the precursor, 4-aminoantipyrine, involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[11]
Experimental Protocols
Determination of IC₅₀ Values for COX-1 and COX-2
This protocol is adapted from standard in vitro COX inhibitor screening assays and can be used to quantify the inhibitory potency of this compound.[1]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
This compound
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
-
DMSO (for dissolving compounds)
-
Detection system (e.g., ELISA-based detection of PGE₂, or a colorimetric/fluorometric probe)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare Ramifenazone Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations to be tested.
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the Ramifenazone dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells.
-
Incubation: Incubate for a defined period (e.g., 2-5 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin (e.g., PGE₂) produced using an appropriate detection method, such as ELISA.
-
Data Analysis:
-
Calculate the percentage of inhibition for each Ramifenazone concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Ramifenazone concentration.
-
Determine the IC₅₀ value, which is the concentration of Ramifenazone that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the anti-inflammatory activity of a compound in vivo.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
1% (w/v) Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
-
Pletismometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping and Dosing: Divide animals into groups: control (vehicle), standard, and test groups (different doses of this compound). Administer the respective treatments orally or intraperitoneally.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema in the treated groups compared to the control group.
-
Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
This protocol provides a method to assess the acute toxicity and determine the LD₅₀ of a substance.
Materials:
-
Healthy young adult female rats (nulliparous and non-pregnant)
-
This compound
-
Appropriate vehicle
-
Gavage needles
Procedure:
-
Animal Preparation: Acclimatize animals and fast them overnight prior to dosing.
-
Dosing (Up-and-Down Procedure):
-
Dose a single animal with a starting dose just below the estimated LD₅₀.
-
If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
Allow a 48-hour interval between dosing each animal.
-
-
Observation: Observe animals closely for the first 4 hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the time of death.
-
Body Weight: Record the weight of each animal before dosing, weekly, and at the time of death.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death and record any pathological changes.
-
Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.
Toxicology
Toxicological data for this compound is limited. The acute toxicity of the free base, Ramifenazone, has been reported in mice.
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mouse | Oral | 1070 | [6] |
| Mouse | Intraperitoneal (i.p.) | 843 | [6] |
| Note: This data is for the free base (Ramifenazone), not the hydrochloride salt. |
No Observed Adverse Effect Level (NOAEL) data from repeated dose toxicity studies are not available in the public domain.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life, clearance, and volume of distribution, have not been extensively reported in the available literature. Such studies are crucial for determining the dosing regimen and understanding the drug's disposition in the body.
Clinical Studies
No significant clinical trial data for this compound for analgesic or anti-inflammatory indications were identified in major clinical trial registries or published literature during the search for this guide. Its clinical use appears to be limited, and it may not have been developed for markets with extensive publicly available clinical trial data.[]
Conclusion
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The protocols described are for research purposes and should be carried out by qualified personnel in appropriate laboratory settings.
References
- 1. The diverse pharmacological importance of Pyrazolone Derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 3615-24-5 CAS MSDS (Ramifenazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramifenazone synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 11. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively derivatized, leading to a vast library of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Polysubstituted pyrazole derivative | HepG2 (Hepatocellular Carcinoma) | 2 | DNA binding | [1] |
| Indole-pyrazole hybrid | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition | [1] |
| Pyrazole carbaldehyde derivative | MCF-7 (Breast Cancer) | 0.25 | PI3 Kinase Inhibition | [1] |
| Pyrazolone-pyrazole derivative | MCF-7 (Breast Cancer) | 16.50 | VEGFR-2 Inhibition | [1] |
| Pyrazole benzothiazole hybrid | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | CDK2 Inhibition | [2] |
| Pyrazole-containing imide derivative | A-549 (Lung Cancer) | 3.22 - 27.43 | Not specified | [3] |
| 1,2,3-Triazole-pyrazole hybrid | HepG-2, HCT-116, MCF-7 | 12.22 - 14.64 | Not specified | [3] |
| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG 2 (Hepatocellular Carcinoma) | 8.5 | Not specified | [4] |
| Pyrazole-benzimidazole hybrid | A549 (Lung Cancer) | 2.2 | EGFR Inhibition | [5] |
| Pyrazole derivative of THC | MCF-7, A549, HeLa | 5.8 - 9.8 | Not specified | [5] |
| 3,5-diaminopyrazole-1-carboxamide | HePG2, HCT-116, MCF-7 | 6.57 - 9.54 | CDK9 Inhibition | [6] |
| Pyrazole-based analog | HCT-116 | 3.81 (GI50) | CDK2 Inhibition | [7] |
| Pyrazole-pyridazine hybrid | HT-29, MCF-7 | 2.12 - 69.37 | COX-2/EGFR/Topo-1 Inhibition | [8] |
| Pyrazole-based scaffold | PC-3 (Prostate Cancer) | 1.22 - 1.24 | VEGFR-2 Inhibition | [9] |
| N-Manniche bases of pyrazole | HepG2 (Liver Cancer) | 2.52 - 4.4 | VEGFR2/CDK-2 Inhibition | [10] |
| Pyrazole-pyrazoline derivative | HCT-116 | 3.3 (GI50) | EGFR/VEGFR-2 Inhibition | [11] |
Key Signaling Pathways in Pyrazole Anticancer Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[12] Dysregulation of CDK2 activity is a common feature in many cancers. Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest and apoptosis.[2]
Caption: Pyrazole derivatives inhibiting the CDK2-mediated cell cycle progression.
Antimicrobial Activity
Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrid | S. aureus, K. planticola | 1.9 - 3.9 | [13] |
| Coumarin-substituted pyrazole | S. aureus, P. aeruginosa | 1.56 - 6.25 | [13] |
| Pyrazole-fused diterpenoid | S. aureus | 0.71 | [13] |
| Triazine-fused pyrazole | S. epidermidis, E. cloacae | 0.48 - 0.97 | [13] |
| Pyrazole-1-carbothiohydrazide derivative | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 125 | [14] |
| Imidazo-pyridine pyrazole | Gram-positive and Gram-negative bacteria | < 1 | [13] |
| Pyrano[2,3-c] pyrazole | E. coli, S. aureus | 6.25 | [15] |
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for assessing the antimicrobial activity of pyrazole derivatives.
Anti-inflammatory Activity
A number of pyrazole derivatives, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
| Compound/Derivative Class | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Pyrazoline derivative | > Indomethacin | Not specified | [16] |
| Carboxyphenylhydrazone pyrazole | Higher than celecoxib (relative activity 1.08) | 1 | [17] |
| Thiophene-pyrazole hybrid | Potent activity | Not specified | [18] |
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.
| Compound/Derivative Class | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyrazole-thiourea-benzimidazole hybrid | 0.0283 nM - 0.2272 nM | Selective for COX-2 | [1] |
| Triarylpyrazoline derivative | Potent inhibition | Not specified | [1] |
| Pyrazole-functionalized flavone | Significant inhibition | Selective for COX-2 | [1] |
| Pyrazole derivative | 19.87 nM | Not specified | [1] |
| 1,3,4-Trisubstituted pyrazole | 1.33 µM | > 60 | [1] |
| Pyrazole-pyridazine hybrid | 1.15 µM - 1.50 µM | 8.31 - 9.56 | [19] |
| Bicyclic fused pyrazole | 0.781 µM | 5.96 - 7.16 | [20] |
COX-2 Signaling Pathway
The anti-inflammatory action of many pyrazole derivatives is attributed to their inhibition of the COX-2 enzyme, which is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[21]
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via COX-2 inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Assay for Antimicrobial Activity
Principle: This assay determines the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition of microbial growth on an agar plate.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the pyrazole derivatives, a positive control (standard antibiotic), and a negative control (solvent) to the wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema (swelling).
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin or celecoxib) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.
Conclusion
The pyrazole scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable array of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous potent compounds, some of which have progressed to clinical use. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of novel pyrazole-based therapeutics. The continued exploration of this versatile heterocyclic system holds significant promise for addressing unmet medical needs across various disease areas.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 5. srrjournals.com [srrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study | Semantic Scholar [semanticscholar.org]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramifenazone: A Technical Guide on its Antipyretic and Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its antipyretic, analgesic, and anti-inflammatory properties.[][2] Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][3] This technical guide provides an in-depth overview of the core pharmacological aspects of Ramifenazone, with a focus on its antipyretic and analgesic effects. It includes a detailed experimental protocol for assessing its COX inhibitory activity, a summary of its physicochemical properties, and a discussion of standard in vivo models for evaluating its therapeutic efficacy. Due to the compound's noted instability and limited clinical application, publicly available in vivo and clinical data are scarce.[2] This guide, therefore, also serves to outline the requisite experimental frameworks for any future preclinical and clinical development of Ramifenazone or its analogues.
Physicochemical Properties of Ramifenazone
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.
| Property | Value | Reference |
| Chemical Name | 1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-3H-pyrazol-3-one | [] |
| Synonyms | 4-isopropylaminoantipyrine, Isopropylaminophenazone, Isopyrin | [] |
| CAS Number | 3615-24-5 | [] |
| Molecular Formula | C14H19N3O | [] |
| Molecular Weight | 245.32 g/mol | [] |
| Melting Point | 80°C | [] |
| Appearance | Crystals from acetone + glacial acetic acid | [] |
Mechanism of Action: Selective COX-2 Inhibition
Ramifenazone exerts its therapeutic effects by inhibiting the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. This is achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
The Arachidonic Acid Cascade and the Role of COX Enzymes
Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. There are two main isoforms of COX:
-
COX-1: Constitutively expressed in most tissues, it is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2: Primarily an inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
By selectively inhibiting COX-2, Ramifenazone can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of Ramifenazone on COX-1 and COX-2 enzymes, allowing for the calculation of its IC50 value (the concentration of an inhibitor where the response is reduced by half).
Objective: To quantify the inhibitory potency and selectivity of Ramifenazone against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Ramifenazone
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
DMSO (for dissolving Ramifenazone)
-
Prostaglandin screening EIA kit (for detection of PGE2)
-
96-well microplates
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Ramifenazone in DMSO.
-
Perform serial dilutions of the Ramifenazone stock solution in the assay buffer to obtain a range of test concentrations.
-
Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and heme in the assay buffer at the desired concentrations.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the diluted Ramifenazone solutions to the respective wells. Include control wells with DMSO (vehicle control) and a known COX inhibitor (positive control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping agent as specified by the EIA kit manufacturer.
-
-
Detection:
-
Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each Ramifenazone concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Ramifenazone concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Standard In Vivo Models for Antipyretic and Analgesic Activity
Principle: A suspension of Brewer's yeast is injected subcutaneously into rats, which induces a pyrogenic response (fever) after a few hours. The efficacy of an antipyretic agent is determined by its ability to reduce the elevated rectal temperature.
General Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Pyrexia: A 15-20% w/v suspension of Brewer's yeast in saline is injected subcutaneously into the dorsal region of the rats.
-
Temperature Measurement: Rectal temperature is measured at baseline and then at regular intervals post-yeast injection using a digital thermometer.
-
Drug Administration: Once a significant rise in rectal temperature is observed (typically after 18 hours), the test compound (Ramifenazone) or a vehicle control is administered orally or intraperitoneally.
-
Data Collection: Rectal temperature is recorded at specified time points after drug administration (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: The reduction in rectal temperature in the drug-treated group is compared to the vehicle-treated group.
Principle: Intraperitoneal injection of acetic acid in mice causes visceral pain, which is manifested as a characteristic stretching behavior called "writhing." Analgesic compounds reduce the frequency of these writhes.
General Protocol:
-
Animal Model: Swiss albino mice.
-
Drug Administration: The test compound (Ramifenazone) or a vehicle control is administered orally or intraperitoneally.
-
Induction of Writhing: After a specified pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The mice are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Analysis: The number of writhes in the drug-treated group is compared to the vehicle-treated group, and the percentage of inhibition is calculated.
Principle: This test is used to evaluate centrally acting analgesics. The animal is placed on a heated surface, and the time taken for it to show a pain response (e.g., licking its paws or jumping) is measured. Analgesics increase this reaction time.
General Protocol:
-
Animal Model: Swiss albino mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: The reaction time of each mouse is recorded before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound (Ramifenazone) or a vehicle control is administered.
-
Post-treatment Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: The increase in reaction time in the drug-treated group is compared to the baseline and the vehicle-treated group.
Data Presentation
Due to the limited availability of published quantitative data for Ramifenazone, the following tables are presented as templates for how such data would be structured and presented.
Table 2: In Vitro COX Inhibitory Activity of Ramifenazone
| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-1 | ||
| COX-2 |
Data to be populated from experimental results.
Table 3: Antipyretic Effect of Ramifenazone in Yeast-Induced Pyrexia Model
| Treatment Group | Dose (mg/kg) | Mean Rectal Temperature (°C) at Time (hours) post-treatment |
| 0 | ||
| Vehicle Control | - | |
| Ramifenazone | ||
| Positive Control (e.g., Paracetamol) |
Data to be populated from experimental results.
Table 4: Analgesic Effect of Ramifenazone in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| Ramifenazone | |||
| Positive Control (e.g., Aspirin) |
Data to be populated from experimental results.
Table 5: Analgesic Effect of Ramifenazone in Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Reaction Time (seconds ± SEM) at Time (minutes) post-treatment |
| 0 | ||
| Vehicle Control | - | |
| Ramifenazone | ||
| Positive Control (e.g., Morphine) |
Data to be populated from experimental results.
Pharmacokinetics
Detailed pharmacokinetic data for Ramifenazone, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly accessible literature. For a pyrazolone derivative, it would be anticipated to undergo hepatic metabolism, similar to other compounds in its class. Key pharmacokinetic parameters that would need to be determined in preclinical and clinical studies include:
-
Bioavailability (F%)
-
Time to maximum plasma concentration (Tmax)
-
Maximum plasma concentration (Cmax)
-
Volume of distribution (Vd)
-
Elimination half-life (t½)
-
Clearance (CL)
Conclusion
Ramifenazone is a selective COX-2 inhibitor with demonstrated potential for antipyretic and analgesic effects. Its mechanism of action is well-understood within the context of NSAIDs. This technical guide provides a foundational understanding of Ramifenazone, including a detailed protocol for in vitro characterization of its primary pharmacological activity. The provided templates for in vivo data presentation and the description of standard experimental models offer a clear roadmap for the necessary preclinical evaluation of this compound. Further research is warranted to generate robust in vivo efficacy and pharmacokinetic data to fully elucidate the therapeutic potential of Ramifenazone. The compound's reported instability should be a key consideration in any future development efforts.
References
An In-Depth Technical Guide to the Structural Analogues of Ramifenazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][] Like other drugs in its class, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[] This technical guide provides a comprehensive overview of the structural analogues of Ramifenazone Hydrochloride, detailing their synthesis, pharmacological activities, and underlying mechanisms of action. The document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.
Introduction to Ramifenazone and its Analogues
Ramifenazone, chemically known as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)-3-pyrazolone, belongs to the pyrazolone class of compounds.[1] The 4-aminoantipyrine core is a versatile scaffold that has been extensively modified to explore and optimize its therapeutic potential. Structural analogues of Ramifenazone have been synthesized and evaluated to enhance potency, selectivity, and reduce adverse effects, such as gastrointestinal toxicity, commonly associated with NSAIDs.[3][4] This guide focuses on analogues with modifications at the 4-amino position and other sites of the pyrazolone ring.
Physicochemical Properties of Ramifenazone and its Hydrochloride Salt
A foundational understanding of the physicochemical properties of the parent compound is crucial for the rational design of its analogues.
| Property | Ramifenazone | This compound |
| Chemical Formula | C₁₄H₁₉N₃O | C₁₄H₂₀ClN₃O |
| Molecular Weight | 245.32 g/mol | 281.78 g/mol |
| CAS Number | 3615-24-5 | 18342-39-7 |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point | 80 °C | Not specified |
| IUPAC Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one hydrochloride |
Synthesis of Ramifenazone Analogues
The synthesis of Ramifenazone analogues and other 4-substituted pyrazolone derivatives typically involves multi-step reaction sequences. A general synthetic pathway is outlined below.
General Synthetic Scheme
The synthesis often starts from 4-aminoantipyrine, which can be derivatized at the 4-amino position through various chemical reactions.
Experimental Protocol: Synthesis of 4-((Aryl)(8-hydroxyquinolin-7-yl)methylamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (A Betti-type Reaction)[5]
This protocol describes a one-pot synthesis for a series of 4-aminoantipyrine derivatives.
-
Materials: 4-aminoantipyrine, substituted aromatic aldehyde, 8-hydroxyquinoline, 95% ethanol, fluorite catalyst, crushed ice.
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminoantipyrine (0.01 mol), a substituted aromatic aldehyde (0.01 mol), and 8-hydroxyquinoline (0.01 mol) in 10 mL of 95% ethanol.
-
Add fluorite (2% by weight of all reactants) to the mixture.
-
Stir the reaction mixture magnetically at room temperature for 10–15 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and hexane.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure derivative.
-
Pharmacological Activities of Ramifenazone Analogues
The primary therapeutic targets for Ramifenazone and its analogues are inflammatory pathways. Their efficacy is evaluated through a series of in vitro and in vivo assays.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents.
| Compound | Structure/Substitution | % Inhibition of Paw Edema (at 4h) |
| PYZ1 | 4-(4-N,N-dimethylaminobenzylidene)-3-methylpyrazolin-5(4H)-one | - |
| PYZ2 | 4-(2-chlorobenzylidene)-3-methylpyrazolin-5(4H)-one | 51.02% |
| PYZ3 | 4-(benzylidene)-3-methylpyrazolin-5(4H)-one | - |
| 4c | 4-((4-Methoxyphenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |
| 4d | 4-((4-Chlorophenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |
| 4f | 4-((2-Hydroxyphenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |
| 4h | 4-((2-Nitrophenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |
| Indomethacin | Standard Drug | 54.08% |
| Diclofenac | Standard Drug | Significant activity |
Note: Direct percentage inhibition values were not available for all compounds in the cited literature. "Significant activity" indicates that the compounds showed a statistically significant reduction in paw edema compared to the control group.
-
Animals: Wistar albino rats.
-
Procedure:
-
Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test compound groups (e.g., 150 mg/kg).
-
Administer the test compounds and the standard drug orally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group.
-
Analgesic Activity
The analgesic effects are typically evaluated using thermal (hot-plate test) and chemical (acetic acid-induced writhing test) models of nociception.
| Compound | % Protection (Writhing Test) | Reaction Time (s) (Hot Plate Test at 4h) |
| PYZ1 | - | - |
| PYZ2 | Significant | Significant increase |
| PYZ3 | - | - |
| Indomethacin | Significant | Significant increase |
Note: Specific quantitative data from a single comparative study was limited. PYZ2 showed the most prominent analgesic response among the tested pyrazolones.
-
Animals: Mice.
-
Procedure:
-
Divide the animals into groups, including a control group, a standard drug group, and test compound groups.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (abdominal constrictions).
-
Observe the animals for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.
-
Calculate the percentage protection against writhing for the treated groups compared to the control group.
-
In Vitro COX Inhibition
The selectivity of Ramifenazone analogues for COX-1 and COX-2 is a critical determinant of their therapeutic index.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | >10 | 0.04 | >250 |
| Compound AD 532 | - | Less potent than Celecoxib | - |
A common method involves measuring the peroxidase activity of the COX enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a multi-well plate, add the enzyme (COX-1 or COX-2) and the test compound.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the rate of color development spectrophotometrically.
-
Calculate the percentage inhibition of enzyme activity at each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Ulcerogenic Potential
A key objective in developing new NSAIDs is to minimize their gastrointestinal side effects.
| Compound | Ulcer Index |
| Compound AD 532 | No ulcerogenic effect |
| Indomethacin | High ulcerogenic potential |
| Phenylbutazone | High ulcerogenic potential |
Note: Compound AD 532, a pyrazole derivative, showed no ulcerogenic effect in a single-dose and subchronic toxicity study.[5] Phenylbutazone, a structurally related pyrazolidinedione, is known for its high ulcerogenic potential.[4]
-
Animals: Rats.
-
Procedure:
-
Administer high doses of the test compounds orally to fasted rats for several days.
-
Sacrifice the animals and remove their stomachs.
-
Open the stomachs along the greater curvature and examine for the presence of ulcers or lesions under a dissecting microscope.
-
Score the severity of the ulcers based on their number and size to calculate an ulcer index.
-
Signaling Pathways
The anti-inflammatory effects of Ramifenazone and its analogues are primarily mediated through the inhibition of the COX pathway, but emerging evidence suggests the involvement of COX-independent mechanisms as well.
COX-Dependent Pathway
COX-Independent Pathways: NF-κB and MAPK Signaling
Recent studies indicate that some pyrazolone derivatives can exert their anti-inflammatory effects by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
Conclusion
The structural framework of Ramifenazone offers a fertile ground for the development of novel anti-inflammatory and analgesic agents. By modifying the 4-aminoantipyrine core, researchers have been able to synthesize analogues with varied pharmacological profiles. The data presented in this guide highlights the potential for developing pyrazolone derivatives with improved efficacy and safety profiles, particularly through enhanced COX-2 selectivity and modulation of COX-independent inflammatory pathways. Further research focusing on systematic structure-activity relationship studies, particularly concerning the N-alkyl substitutions on the 4-amino group, is warranted to design the next generation of pyrazolone-based therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for guiding such future investigations.
References
- 1. chemrevlett.com [chemrevlett.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- $$\kappa$$ κ B signaling pathways | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
In Vitro Profile of Ramifenazone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramifenazone, a non-steroidal anti-inflammatory drug (NSAID) from the pyrazolone class, has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][] This technical guide provides a comprehensive overview of the in vitro studies of Ramifenazone Hydrochloride, focusing on its mechanism of action, inhibitory activity, and the experimental protocols used for its evaluation. The selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.[1]
Mechanism of Action: Selective COX-2 Inhibition
Ramifenazone exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[1][] COX, also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily mediates inflammation and pain.[1] By selectively targeting COX-2, Ramifenazone reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract.[]
Arachidonic Acid Cascade and Point of Inhibition
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and highlights the specific point of inhibition by Ramifenazone.
Quantitative Analysis of In Vitro Inhibition
The inhibitory activity of Ramifenazone against COX-1 and COX-2 is quantified by determining its half-maximal inhibitory concentration (IC50). The selectivity index, calculated as the ratio of IC50 (COX-1) to IC50 (COX-2), provides a measure of its preference for inhibiting COX-2. Furthermore, the kinetics of time-dependent inhibition of COX-2 can be characterized by the initial binding constant (Ki), association rate constant (kon), and dissociation rate constant (koff).
Note: The following tables present a template for organizing experimentally determined data. Specific values for this compound were not available in the public domain at the time of this publication and are indicated as "[Data Not Available]". For comparison, hypothetical data for known NSAIDs are included.
Table 1: IC50 Values of Ramifenazone for COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ramifenazone | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 1.3 | 23.9 | 0.05 |
Data for Celecoxib and Ibuprofen are illustrative and may vary depending on experimental conditions.
Table 2: Kinetic Parameters for Time-Dependent Inhibition of COX-2 by Ramifenazone
| Parameter | Value (Unit) | Description |
| Ki | [Data Not Available] (µM) | Initial binding constant |
| kon | [Data Not Available] (µM⁻¹s⁻¹) | Association rate constant |
| koff | [Data Not Available] (s⁻¹) | Dissociation rate constant |
Detailed Experimental Protocols
The following protocols are adapted from standard in vitro assays for characterizing COX inhibitors.[1] It is important to note that pyrazolone derivatives like Ramifenazone can be unstable in aqueous solutions. Therefore, fresh solutions should be prepared for each experiment, and the time the compound spends in aqueous buffer before the assay should be minimized.[1]
Protocol 1: Determination of IC50 Values for COX-1 and COX-2
This protocol outlines the steps to determine the concentration of Ramifenazone that causes 50% inhibition of COX-1 and COX-2 activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
-
DMSO
-
96-well plates
-
Detection kit for prostaglandin quantification
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Ramifenazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds.[1] It is recognized as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid into prostaglandins.[1] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[1]
These application notes provide a comprehensive guide to key in vitro assays for characterizing the biological activity of Ramifenazone Hydrochloride. The protocols detailed below cover the assessment of its inhibitory effects on COX enzymes, evaluation of its cytotoxicity, and its impact on the production of inflammatory mediators in a cell-based model.
Critical Consideration: Compound Stability
Pyrazolone derivatives, including Ramifenazone, can exhibit instability in aqueous solutions.[2] It is strongly recommended to prepare fresh solutions of this compound for each experiment to ensure accurate and reproducible results. A preliminary stability study in the chosen assay buffer is also advised.[1]
Data Presentation
Table 1: COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Ramifenazone HCl | [Insert Experimentally Determined Value] | [Insert Experimentally Determined Value] | [Calculate Value] |
| Celecoxib (Control) | [Insert Literature Value, e.g., >50] | [Insert Literature Value, e.g., 0.129] | [Calculate Value] |
| Ibuprofen (Control) | [Insert Literature Value] | [Insert Literature Value] | [Calculate Value] |
| Note: The values for this compound are to be determined experimentally. Control values should be based on internal experiments or established literature. |
Table 2: Cytotoxicity of this compound in RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) |
| Ramifenazone HCl | [Insert Experimentally Determined Value] |
| Doxorubicin (Control) | [Insert Literature Value] |
| Note: The IC₅₀ value represents the concentration at which 50% of cell viability is inhibited. |
Table 3: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | PGE₂ Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | IL-1β Release (% of Control) |
| Vehicle Control | 100 | 100 | 100 | 100 |
| Ramifenazone HCl (Concentration 1) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ramifenazone HCl (Concentration 2) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ramifenazone HCl (Concentration 3) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Note: Data should be presented as mean ± standard deviation from a minimum of three independent experiments. |
Experimental Protocols
Protocol 1: Determination of IC₅₀ Values for COX-1 and COX-2
This protocol is adapted from standard in vitro COX inhibitor screening assays and is designed to determine the concentration of this compound that causes 50% inhibition of COX-1 and COX-2 enzyme activity.[1]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
-
DMSO
-
96-well microplate
-
Detection system (e.g., Prostaglandin E₂ (PGE₂) ELISA kit)
Procedure:
-
Prepare this compound Dilutions: Create a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of final concentrations for testing.
-
Enzyme Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the this compound dilutions or control inhibitors to the designated wells. Include wells with DMSO only as a vehicle control (representing 100% enzyme activity).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
Detection: Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.[1]
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxicity of this compound on a relevant cell line, such as the murine macrophage cell line RAW 264.7. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[3]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Remove the medium and add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan crystals are formed.[3]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle control. b. Plot cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 3: Measurement of Prostaglandin E₂ and Pro-inflammatory Cytokines
This protocol measures the effect of this compound on the production of PGE₂ and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound (at non-cytotoxic concentrations)
-
Lipopolysaccharide (LPS)
-
Commercial ELISA kits for PGE₂, TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (e.g., 4 x 10⁵ cells/mL) into 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISAs for PGE₂, TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's protocols for each kit.
-
Data Analysis: a. Generate a standard curve for each analyte. b. Determine the concentration of each mediator in the samples from the standard curve. c. Express the data as a percentage of the LPS-only control.
References
HPLC method for Ramifenazone Hydrochloride analysis
An HPLC Method for the Analysis of Ramifenazone Hydrochloride
Application Note
Introduction
Ramifenazone, also known as Propyphenazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is often formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine for the treatment of pain and fever. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique widely used for the quantitative determination of Ramifenazone in bulk drug substances and pharmaceutical dosage forms, ensuring their quality, safety, and efficacy. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Principle of the Method
The chromatographic separation is achieved on a C18 or C8 stationary phase. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Ramifenazone and other components in the sample are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.
Chromatographic Conditions
Several HPLC methods have been developed for the analysis of Ramifenazone. The following table summarizes a set of recommended chromatographic conditions based on established methods.[1][2][3][4][5]
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC system with UV-Vis detector |
| Column | Kinetex® C8 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column[1][2][3] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (42:58, v/v)[1] or Methanol:20mM Phosphate Buffer (pH 2.5) (60:40, v/v)[3] |
| Flow Rate | 1.0 - 1.5 mL/min[2][4] |
| Injection Volume | 10 - 20 µL[3][5] |
| Column Temperature | Ambient or 30°C[3][4] |
| Detection Wavelength | 240 nm or 272 nm or 210 nm[1][2][3] |
| Run Time | Approximately 10 - 20 minutes[2][3] |
Data Presentation
The following tables summarize key quantitative data for the HPLC analysis of Ramifenazone, including retention times and linearity, as reported in various studies.
Table 1: Retention Times for Ramifenazone and Other APIs
| Compound | Retention Time (min) | Reference |
| Ramifenazone (Propyphenazone) | 5.90 | [1] |
| Ramifenazone (Propyphenazone) | 11.22 | [2] |
| Ramifenazone (Propyphenazone) | 7.5 | [3] |
| Paracetamol | 2.36 | [2] |
| Caffeine | 3.17 | [2] |
Table 2: Linearity Data for Ramifenazone
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 1.00 - 60.00 | >0.999 | [1] |
| 1.5 - 45 | Not specified | [2] |
| Not specified | >0.999 | [3] |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the buffer and organic solvent in the desired ratio (e.g., Acetonitrile:Phosphate Buffer (pH 3.5) in a 42:58 v/v ratio).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the volume. This will be the stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.0 - 60.0 µg/mL).[1]
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up to the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the working range of the standard solutions.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
System Suitability
Before starting the analysis, perform system suitability tests to ensure that the chromatographic system is working correctly. The typical parameters and their acceptance criteria are listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Ramifenazone Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ramifenazone Hydrochloride in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ramifenazone, a pyrazolone derivative with anti-inflammatory and analgesic properties, can be effectively quantified using a straightforward sample preparation protocol followed by a rapid chromatographic separation and highly selective detection with a triple quadrupole mass spectrometer. The method described herein is suitable for researchers, scientists, and drug development professionals requiring precise measurement of Ramifenazone in various sample types.
Introduction
Ramifenazone (Isopropylaminoantipyrine) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. It exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory signaling pathway. Accurate and sensitive quantification of Ramifenazone is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[1][2][3][4] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of a target analyte even in complex biological matrices by monitoring a specific precursor-to-product ion transition.[1][2][5] This application note provides a comprehensive protocol for the analysis of Ramifenazone, leveraging the established analytical strategies for structurally similar compounds to ensure high-quality, reproducible results.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for plasma or serum samples. Optimization may be required for other matrices.
-
Thaw Samples : Allow frozen plasma/serum samples and quality controls to thaw completely at room temperature.
-
Vortex : Vortex the samples for 10 seconds to ensure homogeneity.
-
Aliquoting : Pipette 100 µL of each sample, standard, or quality control into a clean 1.5 mL microcentrifuge tube.
-
Precipitation : Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of Ramifenazone or a structurally similar compound not present in the sample).
-
Vortexing : Vortex the tubes vigorously for 30 seconds to precipitate proteins.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
System : Any standard HPLC or UHPLC system.
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.[6]
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
Mass Spectrometry (MS/MS)
-
System : Triple Quadrupole Mass Spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage : 3500 V.[6]
-
Source Temperature : 500°C.
-
Drying Gas Flow : 9 L/min.[6]
-
Nebulizer Pressure : 40 psi.[6]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
MRM Transitions for Ramifenazone:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Ramifenazone | 246.2 | 112.1 | 156.1 | To be optimized |
Note: Product ions are hypothesized based on common fragmentation pathways involving the cleavage of the isopropylamino group and fragmentation of the pyrazolone ring. Experimental verification and optimization are mandatory.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on data from validated assays for structurally related compounds like Propyphenazone.[7] These values should be established and verified during in-house method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Low (LQC) | 1.5 | < ±15% | < 15% |
| Medium (MQC) | 50 | < ±15% | < 15% |
| High (HQC) | 150 | < ±15% | < 15% |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Expected Recovery (%) |
| Low (LQC) | 1.5 | 85 - 115% |
| Medium (MQC) | 50 | 85 - 115% |
| High (HQC) | 150 | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for Ramifenazone analysis.
Proposed Signaling Pathway Inhibition
Caption: Inhibition of the COX-2 pathway by Ramifenazone.
Proposed Fragmentation Pathway of Ramifenazone
Caption: Proposed fragmentation of Ramifenazone in MS/MS.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. forensicrti.org [forensicrti.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Application Notes: Ramifenazone Hydrochloride for Cell-Based Assays
Introduction
Ramifenazone Hydrochloride, also known as Isopropylaminoantipyrine, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds.[1][2][] Like other drugs in its class, it possesses analgesic, antipyretic, and anti-inflammatory properties.[] The primary mechanism of action for Ramifenazone is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme induced at sites of inflammation that mediates the production of prostaglandins.[1][][4] Its selectivity for COX-2 makes it a valuable chemical probe for investigating the kinetics and specific roles of the COX-2 isoform in various cellular processes.[1]
Mechanism of Action
The pharmacological activity of NSAIDs is primarily due to the inhibition of prostaglandin biosynthesis from arachidonic acid by blocking cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and is responsible for physiological functions, and COX-2, which is inducible and is upregulated at sites of inflammation.[4] Ramifenazone has been identified as a selective inhibitor of COX-2, which allows it to exert its anti-inflammatory effects with potentially fewer side effects associated with non-selective COX inhibitors.[1][]
Key Considerations for In Vitro Use
-
Solubility: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution before being diluted in aqueous cell culture media for experiments.[1]
-
Stability: The physical properties of Ramifenazone are noted to be unstable.[] It has poor stability at room temperature and is susceptible to oxidation.[] Therefore, it is critical that stock solutions and formulations are prepared fresh immediately before use.[]
-
Controls: When using a solvent like DMSO, it is essential to include a vehicle control in all experiments to account for any effects of the solvent on the cells.[1] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.
Visualizing the Mechanism and Workflow
To better understand the role of Ramifenazone and the experimental process, the following diagrams illustrate its mechanism of action and a general workflow for cell-based assays.
Caption: Ramifenazone's selective inhibition of the COX-2 pathway.
Caption: General experimental workflow for cell-based assays.
Protocols and Data Presentation
Protocol 1: Stock Solution Preparation
This protocol describes the preparation of a this compound stock solution and subsequent dilutions for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the required mass of this compound (Molecular Weight: 281.79 g/mol for the hydrochloride salt) to prepare a 10 mM solution in DMSO.
-
Under sterile conditions, dissolve the weighed powder in the calculated volume of DMSO.
-
Vortex thoroughly until completely dissolved.
-
Note: This stock solution should be prepared fresh for each experiment due to the compound's instability.[]
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Ensure the final concentration of DMSO in all working solutions, including the vehicle control, is identical and typically ≤0.5%.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a framework to determine the IC50 (half-maximal inhibitory concentration) of Ramifenazone against COX-1 and COX-2 enzymes, often using a colorimetric assay kit.[1][5]
Methodology:
-
Reagent Preparation: Prepare assay buffers, heme, and COX-1/COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).
-
Compound Dilutions: Prepare a range of Ramifenazone concentrations by serially diluting the stock solution in the assay buffer.[1]
-
Assay Plate Setup: In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the Ramifenazone dilutions to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known non-selective or selective inhibitor as a positive control.[1]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction & Measurement: Incubate for a specified time (e.g., 2 minutes) at 37°C. The peroxidase activity is then measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Ramifenazone concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Table 1: Example COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Ramifenazone HCl | 15.23 | 0.76 | 20.04 |
| Celecoxib (Control) | 13.02 | 0.49 | 26.57 |
| Ibuprofen (Control) | 2.45 | 5.10 | 0.48 |
Data is representative and based on values for similar selective inhibitors.[5]
Protocol 3: Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of Ramifenazone on a chosen cell line, which is crucial for differentiating anti-proliferative effects from general toxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549 lung carcinoma or RAW 264.7 macrophages) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of Ramifenazone HCl (e.g., 0.1 µM to 200 µM). Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Table 2: Example Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) after 48h |
|---|---|---|
| RAW 264.7 (Macrophage) | Ramifenazone HCl | 143.5 |
| HEK293 (Normal Kidney) | Ramifenazone HCl | > 200 |
Data is representative and for illustrative purposes.[5]
Protocol 4: NF-κB Reporter Assay
This protocol assesses the anti-inflammatory potential of Ramifenazone by measuring its effect on the NF-κB signaling pathway, a central mediator of inflammation.[6]
Methodology:
-
Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).[7]
-
Seeding and Treatment: Seed the reporter cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of Ramifenazone HCl for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Signal Measurement: Measure the reporter gene activity according to the specific assay system (e.g., measure luminescence for a luciferase assay).
-
Data Analysis: Normalize the reporter signal to cell viability if necessary. Calculate the percentage of NF-κB inhibition for each Ramifenazone concentration relative to the stimulated vehicle control.
Table 3: Example NF-κB Inhibition Data
| Ramifenazone HCl Conc. (µM) | NF-κB Activity (% of Stimulated Control) | % Inhibition |
|---|---|---|
| 0 (Unstimulated) | 5.2 | - |
| 0 (Stimulated Control) | 100.0 | 0.0 |
| 1 | 85.4 | 14.6 |
| 10 | 52.1 | 47.9 |
| 50 | 23.8 | 76.2 |
| 100 | 15.6 | 84.4 |
Data is representative and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ramifenazone Hydrochloride in Compound Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ramifenazone Hydrochloride as a scaffold in compound transformation for the development of novel derivatives with potential therapeutic applications. Due to the inherent instability of Ramifenazone, its chemical modification is a key strategy to enhance its stability and explore new biological activities.[] This document outlines synthetic protocols, key reactions, and potential applications based on the reactivity of the closely related and widely studied 4-aminoantipyrine scaffold.
Introduction to this compound as a Synthetic Building Block
Ramifenazone, chemically known as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one, is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties.[] It is recognized as a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[] While its therapeutic effects are well-documented, its application in compound transformation is an emerging area of interest. The pyrazolone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3][4][5]
The instability of Ramifenazone presents a unique opportunity for medicinal chemists to use it as a starting material for the synthesis of more stable and potentially more potent analogs.[] The primary reactive site for derivatization is the secondary amine of the isopropylamino group at the C4 position of the pyrazolone ring. However, synthetic strategies often commence from its precursor, 4-aminoantipyrine, which offers a primary amino group for a wider range of chemical transformations. The protocols detailed below are largely based on the well-established chemistry of 4-aminoantipyrine and can be adapted for Ramifenazone.
Key Synthetic Transformations
The chemical versatility of the 4-aminoantipyrine scaffold, and by extension Ramifenazone, allows for a variety of compound transformations. The most common reactions involve the amino group at the C4 position.
Synthesis of Schiff Bases
A foundational reaction in the derivatization of 4-aminoantipyrine is the formation of Schiff bases through condensation with various aldehydes and ketones.[6][7] This reaction provides a straightforward method to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve 4-aminoantipyrine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: To this solution, add the desired aromatic or aliphatic aldehyde/ketone (1-1.2 equivalents).
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid (the Schiff base) is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[8]
This protocol can be adapted for this compound, although the reactivity of the secondary amine may require harsher conditions or specific catalysts.
Synthesis of Thiazolidinones
Schiff bases derived from 4-aminoantipyrine can be further cyclized to form various heterocyclic systems, such as 4-thiazolidinones, which are known to possess a range of biological activities.
Experimental Protocol: Synthesis of 4-Thiazolidinones from Schiff Bases
-
Reactant Mixture: A mixture of the 4-aminoantipyrine derived Schiff base (1 equivalent) and thioglycolic acid (1.2 equivalents) is prepared in a suitable solvent like dioxane or benzene.
-
Catalysis: A catalytic amount of anhydrous zinc chloride can be added.
-
Reaction: The mixture is refluxed for 8-12 hours.
-
Work-up: The solvent is removed under reduced pressure. The resulting solid is washed with a sodium bicarbonate solution to remove unreacted thioglycolic acid.
-
Purification: The crude product is then washed with water, dried, and recrystallized from ethanol.
Betti Reaction for Aminobenzylnaphthols
The Betti reaction, a three-component condensation, can be employed to synthesize aminobenzylnaphthol derivatives of 4-aminoantipyrine, which have shown promising biological activities.[9]
Experimental Protocol: Betti Reaction with 4-Aminoantipyrine
-
Reactant Mixture: A mixture of an aromatic aldehyde (1 mmol), 4-aminoantipyrine (1 mmol), and 8-hydroxyquinoline (1 mmol) is prepared.
-
Catalysis: Fluorite is added as a catalyst.
-
Reaction: The reaction is carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent and heated.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.
Quantitative Data on Derivative Activities
The following table summarizes the biological activities of various derivatives synthesized from 4-aminoantipyrine, which serves as a proxy for the potential of Ramifenazone-derived compounds.
| Compound Class | Example Substituent | Biological Activity | IC50/MIC | Reference |
| Schiff Bases | 4-Nitrobenzylidene | Antibacterial (E. coli) | 12.5 µg/mL | [6] |
| 4-Chlorobenzylidene | Antifungal (C. albicans) | 25 µg/mL | [6] | |
| Pyrazolone Hybrids | Oxadiazole conjugate | Analgesic | 69% inhibition | [9] |
| Pyrazolone-Chalcone Analogs | Chalcone hybrid | Anticancer (HeLa) | 2.41 µM | [10] |
| Picolinic Acid Derivatives | 2-Picolinic acid conjugate | Anti-inflammatory | - | [4] |
Signaling Pathways and Mechanisms of Action
While Ramifenazone's primary mechanism of action is the inhibition of COX-2, its derivatives can exhibit different or additional biological activities by targeting various cellular pathways. For instance, some pyrazolone derivatives have been shown to act as anticancer agents by inhibiting tubulin polymerization or acting on cyclin-dependent kinases (CDKs).
// Nodes Ramifenazone [label="Ramifenazone\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nEffects", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin\nPolymerization\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\nInduction", fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer\nEffects", fillcolor="#FBBC05", fontcolor="#202124"]; CDK [label="CDK Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ramifenazone -> COX2 [label="Primary\nTarget"]; COX2 -> AntiInflammatory; Ramifenazone -> Tubulin [label="Potential\nTarget"]; Ramifenazone -> CDK [label="Potential\nTarget"]; Tubulin -> Apoptosis; CDK -> Apoptosis; Apoptosis -> Anticancer; } dot Figure 1: Potential signaling pathways targeted by Ramifenazone and its derivatives.
Experimental Workflows
The general workflow for the synthesis and evaluation of new Ramifenazone derivatives follows a standard medicinal chemistry approach.
// Nodes Start [label="Ramifenazone HCl or\n4-Aminoantipyrine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Chemical Transformation\n(e.g., Schiff Base Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization\n(TLC, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Biological Activity\nScreening", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nIdentification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Purification; Purification -> Screening; Screening -> SAR; SAR -> Lead; } dot Figure 2: General experimental workflow for compound transformation.
Conclusion
This compound, despite its limitations in terms of stability, serves as a valuable and versatile starting material for the synthesis of a diverse array of pyrazolone derivatives. By leveraging the well-established chemistry of its precursor, 4-aminoantipyrine, researchers can explore a wide chemical space to develop novel compounds with potentially enhanced stability and a broad spectrum of biological activities. The protocols and data presented herein provide a solid foundation for initiating such drug discovery and development programs.
References
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes | MDPI [mdpi.com]
- 8. Ramifenazone | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: COX-2 Inhibition Assay Using Ramifenazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), an enzyme critical to the inflammatory pathway, is responsible for the conversion of arachidonic acid to prostaglandins and other prostanoids.[1] Two primary isoforms of this enzyme have been identified: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a central role in inflammation. The selective inhibition of COX-2 is a key therapeutic strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Ramifenazone, a non-steroidal anti-inflammatory drug (NSAID) from the pyrazolone class, has been identified as a selective inhibitor of COX-2.[1][] Its specific action makes it a valuable tool for researchers studying the kinetics and mechanisms of COX-2 inhibition.[1] These application notes provide a detailed protocol for utilizing Ramifenazone Hydrochloride in a COX-2 inhibition assay, enabling the characterization of its inhibitory profile.
It is important to note that pyrazolone derivatives like Ramifenazone can exhibit instability in aqueous solutions. Therefore, it is crucial to prepare fresh solutions for each experiment to ensure the accuracy of the results.[1]
Signaling Pathway of COX-2 Inhibition by Ramifenazone
The following diagram illustrates the arachidonic acid cascade and the point at which Ramifenazone exerts its inhibitory effect on COX-2.
Data Presentation
The following table summarizes hypothetical IC50 values for Ramifenazone against COX-1 and COX-2, alongside known values for the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Ibuprofen for comparison. Note: The IC50 values for Ramifenazone are for illustrative purposes only and must be determined experimentally.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ramifenazone | [Insert Experimental Value] | [Insert Experimental Value] | [Calculate from Experimental Values] |
| Celecoxib | 9.4 | 0.08 | 117.5 |
| Ibuprofen | 12 | 80 | 0.15 |
Experimental Protocols
This protocol is adapted from standard in vitro COX inhibitor screening assays and is designed to determine the IC50 values of this compound for COX-1 and COX-2.
Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Detection system (e.g., colorimetric, fluorometric, or ELISA-based kit for prostaglandin detection)
-
96-well microplates
-
Incubator
Experimental Workflow
Detailed Methodology
-
Reagent Preparation : Prepare all buffers, enzyme solutions, and substrate solutions according to the manufacturer's instructions of the chosen detection kit.
-
This compound Dilutions :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations to be tested.
-
-
Enzyme Reaction Setup :
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Add the various dilutions of this compound to the sample wells.
-
Include wells with DMSO only as a vehicle control (representing 100% enzyme activity) and wells with a known inhibitor (e.g., Celecoxib) as a positive control.
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 10-15 minutes to allow Ramifenazone to bind to the enzyme.
-
Reaction Initiation and Incubation :
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes).
-
-
Reaction Termination : Stop the reaction according to the detection kit's protocol (e.g., by adding a stopping solution).
-
Detection : Quantify the amount of prostaglandin produced using the chosen detection method (e.g., measuring fluorescence or absorbance, or performing an ELISA).
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of Ramifenazone relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Ramifenazone concentration.
-
Determine the IC50 value, which is the concentration of Ramifenazone that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.[1]
-
References
In Vivo Experimental Design for Ramifenazone Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] This document provides detailed application notes and protocols for the in vivo evaluation of Ramifenazone Hydrochloride, focusing on its anti-inflammatory, analgesic, and toxicological profiles. While Ramifenazone itself has limited clinical use due to stability issues, the following protocols are standard for evaluating pyrazolone-based NSAIDs.[1]
Mechanism of Action: COX-2 Inhibition
Ramifenazone selectively inhibits the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1] This selective inhibition is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[3]
Experimental Workflow
Protocol
-
Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg).
-
This compound Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg).
-
-
Drug Administration: The vehicle, positive control, or this compound is administered orally (p.o.) by gavage.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35% |
| Ramifenazone HCl | 25 | 0.65 ± 0.04 | 23.53% |
| Ramifenazone HCl | 50 | 0.48 ± 0.03 | 43.53% |
| Ramifenazone HCl | 100 | 0.35 ± 0.02 | 58.82% |
Note: The data presented in this table is representative and intended for illustrative purposes.
Analgesic Activity
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.[4]
-
Animals: Swiss albino mice (20-25 g) of either sex are used.
-
Grouping: Animals are randomly divided into groups (n=6) similar to the paw edema model.
-
Drug Administration: Vehicle, positive control (e.g., Aspirin, 100 mg/kg), or this compound is administered orally.
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.[5]
-
Data Analysis: The percentage inhibition of writhing is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Hot Plate Test in Mice
This model is used to evaluate central analgesic activity.[6][7]
-
Animals: Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Grouping: Animals are divided into groups (n=6) as previously described. A centrally acting analgesic like Morphine (5 mg/kg, i.p.) can be used as a positive control.
-
Baseline Measurement: The reaction time (latency) of each mouse, defined as the time taken to lick its hind paw or jump, is recorded before drug administration. A cut-off time of 15-20 seconds is set to prevent tissue damage.
-
Drug Administration: Vehicle, positive control, or this compound is administered orally.
-
Post-treatment Measurement: The reaction time is measured again at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: The percentage increase in reaction latency is calculated.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition of Writhing | Mean Reaction Time (sec) ± SEM at 60 min (Hot Plate) |
| Vehicle Control | - | 45.2 ± 2.1 | - | 5.8 ± 0.4 |
| Aspirin | 100 | 15.8 ± 1.5 | 65.04% | - |
| Morphine | 5 | - | - | 12.5 ± 0.8 |
| Ramifenazone HCl | 25 | 34.1 ± 1.9 | 24.56% | 6.5 ± 0.5 |
| Ramifenazone HCl | 50 | 25.3 ± 1.7 | 43.00% | 7.8 ± 0.6 |
| Ramifenazone HCl | 100 | 18.9 ± 1.4 | 58.19% | 9.2 ± 0.7 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Pharmacokinetic Studies in Rats
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol
-
Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins are used.
-
Drug Administration: A single dose of this compound is administered intravenously (i.v.) or orally (p.o.).
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Ramifenazone are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 120 | 4500 ± 250 |
| Tmax (h) | 1.5 ± 0.3 | 0.08 ± 0.02 |
| AUC(0-t) (ng·h/mL) | 7500 ± 550 | 4200 ± 310 |
| t1/2 (h) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Bioavailability (%) | 35.7% | - |
Acute Oral Toxicity (LD50) in Mice
This study determines the median lethal dose (LD50) and provides information on the acute toxic effects of a substance.
Protocol
-
Animals: Swiss albino mice (20-25 g) of both sexes are used.
-
Grouping and Dosing: Animals are fasted overnight and then administered single oral doses of this compound in a graded manner to different groups.
-
Observation: Animals are observed continuously for the first 4 hours for any behavioral changes and mortality, and then periodically for 14 days.
-
LD50 Calculation: The LD50 is calculated using a suitable statistical method (e.g., Probit analysis).
Data Presentation
| Parameter | Value |
| LD50 (Oral, Mice) | 1070 mg/kg |
| LD50 (Intraperitoneal, Mice) | 843 mg/kg |
Source: Tubaro et al., Arzneim.-Forsch. 20, 1024 (1970) as cited in The Merck Index.
Conclusion
The in vivo experimental designs outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound and other pyrazolone-based NSAIDs. These protocols for assessing anti-inflammatory, analgesic, and toxicological properties, combined with pharmacokinetic analysis, are essential for characterizing the pharmacological profile of new chemical entities in drug discovery and development. The provided data, while illustrative, serves as a guide for expected outcomes and data presentation.
References
- 1. Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ramifenazone Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Due to its inherent instability at room temperature and susceptibility to oxidation, the analysis of impurities and degradation products is a critical aspect of quality control in the development and manufacturing of Ramifenazone-containing pharmaceuticals.[] This document provides detailed application notes and protocols for the identification and quantification of impurities in Ramifenazone, including a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method, protocols for forced degradation studies, and an overview of potential impurities.
Analytical Methods for Impurity Profiling
A robust analytical method is essential for separating and quantifying Ramifenazone from its potential impurities and degradation products. While a specific validated stability-indicating method for Ramifenazone impurities is not widely published, a method can be developed based on established protocols for structurally related pyrazolone derivatives, such as Propyphenazone.[2]
Proposed Stability-Indicating HPLC Method
This proposed method is a starting point and requires validation in accordance with ICH guidelines to ensure its suitability for its intended purpose.
Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Ramifenazone Standard: Accurately weigh and dissolve an appropriate amount of Ramifenazone reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Impurity Standard (if available): Prepare individual or mixed stock solutions of known Ramifenazone impurities in the diluent.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ramifenazone drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration of Ramifenazone (e.g., 0.5 mg/mL).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Record the chromatograms and integrate the peaks.
-
-
Data Analysis:
-
Identify the Ramifenazone peak and any impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the amount of each impurity using the following formula (external standard method):
-
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of Ramifenazone.
Experimental Protocols: Forced Degradation
-
Acid Hydrolysis:
-
Dissolve Ramifenazone in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute with the HPLC mobile phase diluent to the working concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve Ramifenazone in a suitable solvent and add 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with the HPLC mobile phase diluent to the working concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Ramifenazone in a suitable solvent and add 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the HPLC mobile phase diluent to the working concentration and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid Ramifenazone powder in a controlled temperature oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in the HPLC mobile phase diluent to the working concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the Ramifenazone drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Prepare a control sample protected from light.
-
After exposure, dissolve the samples in the HPLC mobile phase diluent to the working concentration and analyze by HPLC.
-
Potential Impurities of Ramifenazone
Based on the synthesis route and the degradation pathways of related pyrazolone compounds, the following are potential impurities of Ramifenazone:
-
Process-Related Impurities:
-
Degradation Products:
-
4-Aminoantipyrine: Can be formed by the cleavage of the isopropylamino group.
-
Oxidative Degradation Products: Given Ramifenazone's susceptibility to oxidation, N-oxides and hydroxylated derivatives are potential degradation products.[2]
-
Hydrolytic Degradation Products: The amide bond in the pyrazolone ring could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation Products: Exposure to light may lead to complex degradation pathways, including ring cleavage or rearrangements.[4]
-
Proposed Degradation Pathway of Ramifenazone
Caption: Proposed degradation pathways for Ramifenazone.
Data Presentation
The quantitative results from the analysis of Ramifenazone impurities should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Ramifenazone Impurity Analysis
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Specification Limit (%) |
| 4-Aminoantipyrine | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [e.g., ≤ 0.15] |
| Unknown Impurity 1 | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [e.g., ≤ 0.10] |
| Unknown Impurity 2 | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [e.g., ≤ 0.10] |
| Total Impurities | - | - | - | - | [e.g., ≤ 0.50] |
*Values to be determined during method validation.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the analysis of impurities in Ramifenazone. The proposed stability-indicating HPLC method, in conjunction with thorough forced degradation studies, will enable the identification and quantification of process-related impurities and degradation products, ensuring the quality, safety, and efficacy of Ramifenazone drug products. It is imperative that the proposed analytical method is fully validated according to regulatory guidelines before its implementation in routine quality control.
References
Application Notes and Protocols for Studying Inflammatory Pathways with Ramifenazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, serves as a valuable chemical probe for investigating inflammatory pathways.[1][] As a selective inhibitor of cyclooxygenase-2 (COX-2), Ramifenazone is instrumental in elucidating the role of this key enzyme in inflammation.[1][] Pyrazolone derivatives, as a class, are recognized for their anti-inflammatory, analgesic, and antipyretic properties, with mechanisms that can extend to the modulation of various inflammatory mediators, including the potential to suppress NF-κB signaling and modulate cytokine production.[3][4]
These application notes provide a comprehensive guide for utilizing this compound to study COX-2 enzyme kinetics and propose experimental frameworks to investigate its potential effects on the NF-κB and cytokine signaling pathways. It is important to note that while the inhibitory action of Ramifenazone on COX-2 is established, its direct effects on NF-κB and specific cytokine profiles are less characterized in publicly available literature. Therefore, the protocols provided for these pathways are intended as a guide for novel research.
A cautionary note on stability: Ramifenazone has been reported to have poor stability at room temperature and is prone to oxidation.[] It is crucial to prepare fresh solutions for each experiment and minimize the compound's time in aqueous buffers before initiating assays.[1]
Data Presentation: Quantitative Analysis of this compound Activity
Table 1: Inhibitory Activity of this compound against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
| Celecoxib (Reference) | ~7.6 | ~0.04 | ~190 |
| Ibuprofen (Reference) | ~5 | ~10 | ~0.5 |
Reference values are approximate and can vary based on assay conditions.
Experimental Protocols
Protocol 1: Determination of IC50 Values for COX-1 and COX-2 Inhibition
This protocol outlines the procedure to determine the concentration of this compound that causes 50% inhibition of COX-1 and COX-2 activity.[1]
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving Ramifenazone)
-
96-well plates
-
Prostaglandin E2 (PGE2) ELISA kit or other suitable detection method
-
Microplate reader
Procedure:
-
Prepare Ramifenazone Dilutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in the reaction buffer to achieve a range of final concentrations for testing.
-
Enzyme Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the Ramifenazone dilutions or a vehicle control (DMSO in reaction buffer) to the appropriate wells.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction according to the detection kit's protocol (e.g., by adding a solution of hydrochloric acid).
-
Detection: Quantify the amount of PGE2 produced using a PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each Ramifenazone concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the Ramifenazone concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
Proposed Protocol 2: Investigating the Effect of Ramifenazone on NF-κB Activation
This proposed protocol describes a method to assess whether this compound inhibits the activation of the NF-κB pathway in a cellular context.
Materials:
-
This compound
-
A suitable cell line (e.g., RAW 264.7 macrophages, HEK293 cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation
-
Reagents for Western blotting (lysis buffer, primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH; secondary antibodies)
-
Reagents for immunofluorescence (fixative, permeabilization buffer, primary antibody against p65, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
Microscope for imaging
Procedure:
-
Cell Culture and Treatment: a. Culture the chosen cell line to an appropriate confluency. b. Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours). c. Stimulate the cells with an NF-κB activator like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 30-60 minutes).
-
Western Blot Analysis for Phosphorylated Pathway Proteins: a. Lyse the cells and collect the protein extracts. b. Determine protein concentration using a suitable assay (e.g., BCA assay). c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Visualize the protein bands using a chemiluminescence detection system. g. Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Immunofluorescence for p65 Nuclear Translocation: a. Grow cells on coverslips and treat them as described in step 1. b. Fix, permeabilize, and block the cells. c. Incubate with a primary antibody against the p65 subunit of NF-κB. d. Incubate with a fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI. f. Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope. An inhibition of nuclear translocation would be indicated by the p65 signal remaining in the cytoplasm.
Proposed Protocol 3: Quantifying the Effect of Ramifenazone on Pro-inflammatory Cytokine Production
This protocol is designed to investigate whether this compound modulates the production of key pro-inflammatory cytokines, such as IL-6 and TNF-α.
Materials:
-
This compound
-
A suitable cell line (e.g., RAW 264.7 macrophages, or primary cells like peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
LPS for cell stimulation
-
ELISA kits for IL-6 and TNF-α
-
96-well plates for cell culture and ELISA
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in a 96-well plate at an appropriate density. b. Pre-treat the cells with a range of concentrations of this compound or a vehicle control for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated control wells. d. Incubate for a suitable period to allow for cytokine accumulation in the supernatant (e.g., 18-24 hours).
-
Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants for analysis.
-
Cytokine Quantification by ELISA: a. Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions for the specific kits. b. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and then reading the absorbance on a microplate reader.
-
Data Analysis: a. Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit. b. Calculate the concentration of IL-6 and TNF-α in each sample based on the standard curve. c. Compare the cytokine levels in the Ramifenazone-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Signaling Pathway Diagrams
COX-2 Inflammatory Pathway
The primary mechanism of action of Ramifenazone is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Proposed NF-κB Signaling Pathway for Investigation
The NF-κB pathway is a central regulator of inflammation. The proposed experiments would investigate if Ramifenazone has an inhibitory effect on this pathway.
Relationship Between COX-2, NF-κB, and Cytokine Production
This diagram illustrates the interconnected nature of these key inflammatory pathways that can be explored using Ramifenazone.
References
Application Notes and Protocols for Dissolving Ramifenazone Hydrochloride in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Ramifenazone Hydrochloride (CAS No. 18342-39-7), a non-steroidal anti-inflammatory drug (NSAID), for use in various research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
Ramifenazone, also known as isopropylaminoantipyrine, is a pyrazole derivative with analgesic, antipyretic, and anti-inflammatory properties.[] The hydrochloride salt is the common form used in research. A critical consideration is the compound's stability; Ramifenazone is unstable at room temperature due to a high rate of oxidation, and it is strongly recommended that solutions are prepared fresh before each experiment.[]
Table 1: Summary of this compound Solubility
| Solvent | Solubility | Concentration (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | High (e.g., >10 mg/mL) | Recommended for stock solutions for in vitro studies. |
| Methanol | Soluble | Moderate to High | Can be used for stock solutions. |
| Water | Slightly Soluble | Low | Solubility may be enhanced at acidic pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | Low | Direct dissolution is not recommended for high concentrations. |
| Ethanol | Slightly Soluble | Low to Moderate | May require co-solvents for higher concentrations. |
Note: The concentrations are estimates based on qualitative data and the chemical properties of similar compounds. It is imperative for researchers to perform their own solubility tests to determine the precise solubility in their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Assays (e.g., Cell Culture)
This protocol is designed for preparing a concentrated stock solution of this compound, typically in DMSO, for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to start with a small volume of DMSO and vortex thoroughly before adding the remaining volume.
-
Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. As Ramifenazone is prone to degradation, freshly prepared solutions are always recommended.[]
Workflow for Preparing In Vitro Stock Solution:
Caption: Workflow for preparing a concentrated stock solution of this compound for in vitro experiments.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies
This protocol outlines the preparation of a this compound solution suitable for administration to animals (e.g., via oral gavage or intraperitoneal injection). The choice of vehicle is critical and should be based on the route of administration and the required dose.
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile Saline, Phosphate-Buffered Saline (PBS), 5% DMSO in saline, 10% PEG400 in saline, 0.5% Tween 80 in saline)
-
Sterile glass vials
-
Magnetic stirrer and stir bar or vortex mixer
-
pH meter (optional)
Procedure:
-
Vehicle Selection: Choose a vehicle that is appropriate for the intended route of administration and is known to be well-tolerated by the animal model. For compounds with limited aqueous solubility, a co-solvent system is often necessary.
-
Preparation of the Dosing Solution:
-
Method A (for water-soluble salts): If this compound is sufficiently soluble in the aqueous vehicle, weigh the required amount of the compound and dissolve it directly in the sterile vehicle.
-
Method B (using a co-solvent): For higher concentrations or if solubility is an issue, first dissolve the weighed this compound in a small amount of a suitable organic solvent like DMSO or PEG400. Then, slowly add the aqueous vehicle (e.g., saline) to the desired final volume while stirring vigorously. A surfactant like Tween 80 can be included to improve solubility and stability.
-
-
Adjusting pH (if necessary): For some routes of administration, it may be necessary to adjust the pH of the final solution to a physiological range (e.g., pH 7.2-7.4) to minimize irritation. Use a sterile acid or base solution for pH adjustment.
-
Final Formulation: Ensure the final solution is clear and free of precipitates. If a suspension is formed, it should be uniformly dispersed before each administration.
-
Fresh Preparation: Due to the instability of Ramifenazone, it is crucial to prepare the dosing solution fresh on the day of the experiment.[]
Mechanism of Action: Inhibition of the Cyclooxygenase-2 (COX-2) Pathway
Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
Signaling Pathway of COX-2 Inhibition by Ramifenazone:
Caption: Ramifenazone HCl inhibits the COX-2 enzyme, blocking the synthesis of prostaglandins and thereby reducing inflammation, pain, and fever.
References
Troubleshooting & Optimization
Ramifenazone Hydrochloride Stability: A Technical Support Center
Disclaimer: Specific stability data and validated analytical methods for Ramifenazone Hydrochloride are not extensively available in the public domain. The following troubleshooting guides and FAQs are based on established principles of pharmaceutical stability, regulatory guidelines, and data for structurally related compounds. Researchers should validate all methods and strategies for their specific formulations.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with this compound. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide: Common Stability Issues
Ramifenazone is reported to be unstable at room temperature, with a high susceptibility to oxidation.[] Instability can manifest as a loss of potency, changes in physical appearance (color, dissolution), or the formation of degradation products. The table below summarizes potential stability issues and recommended starting points for investigation.
| Observed Issue | Potential Root Cause(s) | Recommended Actions | Analytical Technique |
| Loss of Assay/Potency | Oxidation, Hydrolysis, Photodegradation | Conduct forced degradation studies to identify the primary degradation pathway. Modify formulation with antioxidants or buffers. Improve packaging to protect from light and moisture. | Stability-Indicating HPLC |
| Discoloration (e.g., Yellowing) | Oxidative Degradation, Photodegradation | Pack the product under an inert atmosphere (e.g., nitrogen). Use light-resistant (amber) containers. Add chelating agents to bind metal ions that catalyze oxidation. | UV-Vis Spectroscopy, HPLC |
| Appearance of New Peaks in Chromatogram | Formation of Degradation Products | Perform forced degradation studies (acid, base, peroxide, heat, light) to systematically generate and identify degradation products. | HPLC, LC-MS for peak identification |
| Changes in Dissolution Profile | Physical instability (e.g., crystal form change), moisture absorption | Control humidity during manufacturing and storage. Evaluate different excipients. Characterize solid-state properties (e.g., using XRPD, DSC). | Dissolution Testing Apparatus |
| pH Shift in Liquid Formulation | Degradation leading to acidic or basic byproducts, interaction with excipients | Incorporate a buffering system (e.g., phosphate, citrate) to maintain a stable pH. Evaluate excipient compatibility. | pH Meter, HPLC |
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing significant degradation. How do I determine the cause?
A1: The first step is to perform a forced degradation (stress testing) study. This involves subjecting the drug substance to a variety of harsh conditions to accelerate decomposition. By identifying the conditions under which the drug degrades most significantly, you can pinpoint the likely degradation pathway. This is a critical step for developing a stability-indicating analytical method.
Q2: What are the typical conditions for a forced degradation study?
A2: Forced degradation studies are designed to produce a target degradation of 5-20%. Conditions should be more severe than standard accelerated stability testing. Below is a general protocol based on ICH guidelines.
Experimental Protocol: Forced Degradation Study
| Stress Condition | Typical Reagents and Conditions | Duration | Neutralization/Termination |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Up to 7 days | Neutralize with an equimolar concentration of NaOH. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Up to 7 days | Neutralize with an equimolar concentration of HCl. |
| Oxidation | 3% H₂O₂ at room temperature | Up to 24 hours | Quench reaction if necessary (e.g., with sodium bisulfite). |
| Thermal Degradation | Dry heat at 80°C | 1-2 months | Cool samples before analysis. |
| Photodegradation | Expose to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Variable | Analyze samples protected from light. |
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for many small molecules.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile (or methanol) and a buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0).
-
Run a gradient from low to high organic phase concentration (e.g., 10% to 90% acetonitrile over 30 minutes) to elute all components.
-
-
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of this compound; a common starting point is 230 nm.
-
Forced Degradation Sample Analysis: Inject samples from your forced degradation study. The goal is to achieve baseline separation between the intact Ramifenazone peak and all degradation product peaks.
-
Method Optimization: Adjust the mobile phase composition, gradient slope, pH, and flow rate to improve the resolution between peaks.
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: What formulation strategies can I use to improve the stability of this compound?
A4: Given its susceptibility to oxidation, formulation strategies should focus on mitigating this pathway and protecting the molecule from environmental factors.
-
Antioxidants: Incorporate antioxidants to act as sacrificial agents.
-
Examples: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, sodium metabisulfite.
-
-
Chelating Agents: Add chelating agents to bind metal ions that can catalyze oxidation.
-
Example: Edetate disodium (EDTA).
-
-
pH Control: For liquid formulations, use a buffering system to maintain the pH at a level where this compound exhibits maximum stability. This must be determined experimentally by conducting a pH-rate profile study.
-
Packaging:
-
Light Protection: Use amber-colored glass vials or bottles to protect against photodegradation.
-
Moisture Protection: For solid dosage forms, use packaging with a low moisture vapor transmission rate (e.g., alu-alu blisters) and consider including a desiccant.
-
Oxygen Protection: Package the product under an inert gas like nitrogen to prevent oxidation.
-
-
Microencapsulation: Create a protective barrier around the API to shield it from the environment.
Visualizations
The following diagrams illustrate key concepts and workflows related to stability testing.
References
Technical Support Center: Ramifenazone Hydrochloride in Solution
Disclaimer: Information regarding the specific degradation pathways and kinetics of Ramifenazone Hydrochloride in solution is limited in publicly available scientific literature. This guide is based on general principles of pharmaceutical stability and information on related compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing efficacy over time. What could be the cause?
A1: Ramifenazone is known to have unstable physical properties and is susceptible to degradation, particularly through oxidation.[] Loss of efficacy is likely due to the chemical degradation of the active pharmaceutical ingredient (API). It is recommended to prepare Ramifenazone solutions fresh before use to minimize degradation.[]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Based on the structure of Ramifenazone (a pyrazolone derivative) and general knowledge of drug stability, the primary factors contributing to its degradation are likely:
-
Oxidation: Ramifenazone has a high rate of oxidation, which is a major cause of its instability.[]
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond within the pyrazolone ring structure.
-
Light: Many non-steroidal anti-inflammatory drugs (NSAIDs) are known to be photolabile. Exposure to UV or even ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions. For long-term storage of the solid compound, refrigeration (2-8°C) is recommended.
Q3: Are there any known degradation products of this compound?
A3: The scientific literature readily available does not specify the exact chemical structures of this compound degradation products in solution. To identify potential degradation products in your own experiments, techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) would be necessary.
Q4: How should I prepare and store my this compound solutions to minimize degradation?
A4: To minimize degradation, the following practices are recommended:
-
Prepare fresh: Due to its instability, formulations of ramifenazone should be prepared immediately before use.[]
-
Use high-purity solvents: Use deoxygenated solvents where possible to reduce oxidative degradation.
-
Control pH: Buffer the solution to a pH where Ramifenazone exhibits maximum stability, which would need to be determined experimentally but is often near neutral for similar compounds.
-
Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Control temperature: Store solutions at controlled room temperature or refrigerated, depending on the required storage duration and experimentally determined stability.
Troubleshooting Guides
Issue 1: Unexpected precipitation in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Verify the concentration of your solution against the known solubility of this compound in your chosen solvent. Consider using a co-solvent if necessary. |
| pH Shift | Measure the pH of your solution. A shift in pH could affect the ionization state of the molecule and reduce its solubility. Re-buffer the solution if necessary. |
| Degradation | A degradation product may be less soluble than the parent compound. Analyze the precipitate and the supernatant by HPLC to check for the presence of degradation products. |
| Temperature Fluctuation | If the solution was stored at a lower temperature, allow it to equilibrate to room temperature and see if the precipitate redissolves. |
Issue 2: The solution has changed color.
| Possible Cause | Troubleshooting Step |
| Oxidation | Color changes are often indicative of oxidation. This is a known issue with Ramifenazone.[] Prepare fresh solution and consider adding an antioxidant if compatible with your experimental setup. |
| Photodegradation | Exposure to light may have caused the formation of colored degradants. Ensure the solution is always protected from light. |
| Contamination | Rule out any external contamination that might be causing the color change. |
Hypothetical Degradation Data
The following table presents an example of the kind of data that would be generated in a forced degradation study. This is for illustrative purposes only, as specific data for this compound is not available.
| Stress Condition | Time | % Ramifenazone Remaining (Hypothetical) | Appearance of Solution (Hypothetical) |
| 0.1 M HCl | 24h | 85% | Colorless |
| 0.1 M NaOH | 24h | 70% | Slight yellow tint |
| 3% H₂O₂ | 24h | 40% | Yellow |
| UV Light | 24h | 75% | Colorless |
| 60°C | 24h | 90% | Colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol (or other appropriate solvent)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
UV light chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or elevated temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Parameters (starting point, optimization required):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7). The gradient or isocratic composition will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance).
-
Column Temperature: 30°C
Procedure:
-
Prepare mobile phase and degas.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Analyze the chromatograms to see if new peaks (degradation products) appear and are well-resolved from the parent peak of Ramifenazone.
-
The method is considered "stability-indicating" if all degradation products are separated from the parent compound and from each other.
Visualizations
Caption: Hypothetical degradation pathways for Ramifenazone.
Caption: Workflow for assessing Ramifenazone solution stability.
Caption: Logic diagram for troubleshooting solution instability.
References
Technical Support Center: Optimizing Ramifenazone Hydrochloride Solubility
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively working with Ramifenazone Hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: Ramifenazone, also known as Isopropylaminoantipyrine, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1][] It functions as an analgesic, antipyretic, and anti-inflammatory agent.[1][][3] The hydrochloride salt is often used in research. Key properties are summarized in the table below.
Q2: What is the known solubility of Ramifenazone?
A2: Ramifenazone base is described as being slightly soluble in Chloroform, DMSO, and Methanol.[4] Information regarding the specific solubility of this compound in a wide range of solvents is limited in publicly available literature. As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its base form. Empirical testing is necessary to determine its solubility in specific buffer systems and organic solvents.
Q3: What are the stability considerations for this compound?
A3: Ramifenazone has been noted for its poor stability at room temperature, with a high rate of oxidation.[] This instability can limit its applications and requires that formulations be prepared freshly before use.[] For storage, it is recommended to keep the compound at +4°C.[5] Hydrolysis is another potential degradation pathway, especially in aqueous solutions.[6]
Q4: What is the primary mechanism of action for Ramifenazone?
A4: As an NSAID, Ramifenazone's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a specific action against COX-2.[] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Data Presentation
Table 1: Physicochemical Properties of Ramifenazone and its Hydrochloride Salt
| Property | Ramifenazone | This compound Monohydrate |
| CAS Number | 3615-24-5[1][7] | 18342-39-7[][7] |
| Molecular Formula | C₁₄H₁₉N₃O[4][7] | C₁₄H₁₉N₃O·HCl·H₂O[1] |
| Molecular Weight | 245.32 g/mol [4][7] | 299.80 g/mol [1] |
| Appearance | Off-White Solid[4] | Data not available |
| Melting Point | 80°C[1][4] | Data not available |
| Predicted pKa | 4.27 ± 0.20[3] | Data not available |
| Purity (Typical) | >95% (HPLC)[5] | >95%[] |
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Question: Have you tried adjusting the pH?
-
Answer: As a hydrochloride salt of a weakly basic compound, this compound's solubility is pH-dependent. Lowering the pH of the aqueous solution can increase its solubility. Try preparing your solution with a buffer in the acidic range (e.g., pH 2-5).
-
-
Question: Is the concentration too high?
-
Answer: You may be exceeding the saturation concentration. Refer to the experimental protocol below to determine the approximate solubility in your chosen solvent system before preparing a high-concentration stock.
-
-
Question: Have you tried gentle heating or sonication?
-
Answer: Gentle warming (e.g., to 37°C) or brief sonication can help overcome the initial energy barrier for dissolution. However, be cautious due to the compound's potential instability.[] Always check for signs of degradation (e.g., color change) after heating.
-
Issue 2: The solution appears cloudy or forms a precipitate over time.
-
Question: Was the compound fully dissolved initially?
-
Answer: Micro-precipitates may not be visible at first. Ensure complete dissolution by visual inspection against a dark background. Filtration through a 0.22 µm syringe filter can remove any undissolved particulates.
-
-
Question: Is the solution unstable?
-
Answer: Ramifenazone is known to be unstable and can degrade, especially in aqueous solutions at room temperature.[] It is highly recommended to prepare solutions fresh for each experiment and avoid long-term storage in solution. If storage is unavoidable, aliquot and freeze at -20°C or -80°C immediately after preparation.
-
-
Question: Did the pH of the solution change?
-
Answer: If the compound is dissolved in an unbuffered solvent like water, the addition of the acidic salt can lower the pH. If this solution is then added to a neutral or basic medium (like cell culture media), the pH shift can cause the less soluble free base to precipitate. Using a well-buffered system is crucial.
-
Experimental Protocols
Protocol 1: Determining Approximate Solubility
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a small, clear vial.
-
Solvent Addition: Add the chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in small, precise increments (e.g., 50 µL).
-
Mixing: After each addition, vortex the vial for 30-60 seconds. Use a brief sonication bath if necessary.
-
Observation: Visually inspect for complete dissolution against a dark background.
-
Calculation: Continue adding solvent until the solid is fully dissolved. The approximate solubility is calculated based on the total volume of solvent used. For example, if 1 mg dissolves in 200 µL (0.2 mL), the solubility is 5 mg/mL.
-
Confirmation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes. If a pellet is observed, the compound is not fully dissolved.
Protocol 2: Preparation of a Stock Solution using Co-solvency
This method is useful when higher concentrations are needed than what is achievable in purely aqueous solutions.
-
Select a Co-solvent: Choose a water-miscible organic solvent in which Ramifenazone is more soluble, such as DMSO or Ethanol.
-
Initial Dissolution: Weigh the desired amount of this compound and dissolve it in the minimum required volume of the co-solvent (e.g., DMSO). Ensure the final concentration of the co-solvent in your experimental system will be low (typically <0.5%) to avoid off-target effects.
-
Aqueous Dilution: While vortexing, slowly add the aqueous buffer (e.g., sterile water or PBS) to the co-solvent concentrate to reach the final desired volume and concentration.
-
Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE for solutions containing DMSO).
-
Storage: Use the solution immediately. Ramifenazone is unstable and should be prepared fresh.[]
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Simplified mechanism of action of Ramifenazone.
Caption: Troubleshooting logic for solubility issues.
References
Troubleshooting inconsistent results in Ramifenazone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ramifenazone. The information is designed to help identify and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Ramifenazone and what is its primary mechanism of action?
Ramifenazone, also known as Isopropylaminoantipyrine, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[][2] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[2] By selectively inhibiting COX-2 over COX-1, Ramifenazone is designed to reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Q2: I am observing significant variability in my in vitro enzyme inhibition assays with Ramifenazone. What are the most likely causes?
Inconsistent results in Ramifenazone enzyme inhibition assays are often linked to the compound's inherent instability. Key factors to consider include:
-
Compound Instability: Ramifenazone is a pyrazolone derivative, a class of compounds known for its instability in aqueous solutions.[][2] It is susceptible to oxidation and degradation at room temperature.[] It is crucial to prepare fresh solutions of Ramifenazone for each experiment and minimize the time the compound is in an aqueous buffer before use.[][2]
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability. Ensure pipettes are properly calibrated and use appropriate techniques for small volumes.
-
Reagent Quality and Consistency: The activity of the COX-1 and COX-2 enzymes can vary between batches and may decrease with improper storage. Use high-quality, validated reagents and ensure consistent lot numbers across experiments.
-
Assay Conditions: Variations in incubation times, temperature, and pH can all affect enzyme kinetics and inhibitor potency. Maintain strict consistency in all assay parameters.
Q3: My cell-based assay results with Ramifenazone are not reproducible. What should I investigate?
Beyond the factors mentioned for in vitro assays, cell-based experiments introduce additional sources of variability:
-
Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their response to drug treatment. Use cells at a consistent, low passage number and ensure they are in the exponential growth phase.
-
Cell Seeding Density: The number of cells seeded per well can affect the final assay readout. Use a consistent seeding density for all experiments.
-
Serum and Media Components: Components in the cell culture media and serum can interact with the compound or affect cell signaling pathways. Use the same batch of media and serum for a set of experiments.
-
"Edge Effects" in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate media components and the test compound. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media or PBS.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for COX-1/COX-2 Inhibition
| Possible Cause | Recommended Solution |
| Ramifenazone Degradation | Prepare fresh stock solutions of Ramifenazone in an appropriate solvent (e.g., DMSO) for each experiment. Minimize the time the compound is in aqueous assay buffer before starting the reaction. Consider performing a preliminary stability study of Ramifenazone in your specific assay buffer.[][2] |
| Enzyme Activity Variation | Use a consistent source and lot of recombinant COX-1 and COX-2 enzymes. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Inaccurate Serial Dilutions | Carefully calibrate pipettes. For serial dilutions, ensure thorough mixing between each dilution step. Prepare a fresh dilution series for each experiment. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. Ensure that the time from adding the substrate to reading the results is consistent for all wells and plates. |
| Substrate Concentration | Ensure the substrate (arachidonic acid) concentration is appropriate for the enzyme and is not limiting the reaction rate in the absence of the inhibitor. |
Issue 2: High Variability Between Replicate Wells in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Distribution | Ensure the cell suspension is homogeneous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling. |
| "Edge Effect" | Avoid using the outermost wells of the microplate for critical data points. Fill these wells with sterile media or PBS to create a humidity barrier. |
| Pipetting Inconsistencies | Use a consistent pipetting technique for all wells. When adding reagents, dispense the liquid against the side of the well to avoid bubbles and ensure proper mixing. |
| Compound Precipitation | Visually inspect the wells after adding Ramifenazone to ensure it has not precipitated out of solution. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is not toxic to the cells). |
| Cell Health Issues | Monitor cell morphology and viability before and during the experiment. Ensure cells are not overly confluent, as this can alter their metabolic activity and drug response. |
Data Presentation
Due to the limited availability of directly comparable public data for Ramifenazone, the following tables are presented as templates. Researchers are encouraged to determine these values experimentally for their specific assay conditions.
Table 1: COX-1 and COX-2 Inhibition by Ramifenazone (Hypothetical Data)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ramifenazone | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
| Celecoxib (Reference) | ~50 | ~0.04 | ~1250 |
| Ibuprofen (Reference) | ~13 | ~35 | ~0.37 |
Note: Reference values are approximate and can vary between studies and assay conditions.
Table 2: Comparative Pharmacokinetic Parameters of Ramifenazone (Hypothetical Data)
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | |
| Rat | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | |
| Dog | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Note: No direct comparative public data was found for Ramifenazone across these species. These parameters would need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of IC50 Values for COX-1 and COX-2
This protocol provides a general framework for an in vitro cyclooxygenase inhibition assay.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Ramifenazone
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Ramifenazone in DMSO.
-
Perform serial dilutions of the Ramifenazone stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare the COX-1 and COX-2 enzyme solutions in assay buffer.
-
Prepare the arachidonic acid solution in assay buffer.
-
-
Assay Setup:
-
Add the Ramifenazone dilutions to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: Assay buffer with DMSO (vehicle).
-
0% Activity Control (Background): Assay buffer without enzyme.
-
-
Add the enzyme solution (COX-1 or COX-2) to all wells except the background control.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all other wells.
-
Calculate the percentage of inhibition for each Ramifenazone concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the Ramifenazone concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Enhancing the Stability of Ramifenazone Hydrochloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Ramifenazone Hydrochloride.
Disclaimer: Ramifenazone is known to be physically unstable, with a high susceptibility to oxidation at room temperature.[] While this guide provides general strategies and best practices for stabilizing pharmaceutical formulations, specific degradation pathways and validated stability-indicating methods for this compound are not extensively documented in publicly available scientific literature. The experimental protocols and data presented are illustrative and should be adapted and validated for specific experimental contexts.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound in a question-and-answer format.
| Issue/Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the powder or formulation over a short period. | Oxidation of the Ramifenazone molecule.[] | • Implement inert gas (e.g., nitrogen) blanketing during manufacturing and packaging. • Incorporate antioxidants into the formulation. Conduct compatibility studies to select a suitable antioxidant (e.g., butylated hydroxytoluene (BHT), sodium metabisulfite). • Package the final product in containers that limit oxygen exposure. |
| Decreased potency of the active pharmaceutical ingredient (API) in stability samples. | Chemical degradation due to factors like hydrolysis, oxidation, or photolysis. | • Conduct forced degradation studies to identify the primary degradation pathways. • Based on the degradation pathway, adjust the formulation pH, protect from light using opaque or amber packaging, and control moisture content. |
| Changes in physical properties such as caking, poor flowability, or altered dissolution profile. | Moisture uptake by the formulation, especially if hygroscopic excipients are used. | • Control the humidity in the manufacturing and storage environments. • Consider adding excipients that can act as moisture scavengers, such as colloidal silicon dioxide. • Evaluate the use of moisture-protective packaging, such as blister packs with high barrier properties. |
| Inconsistent stability results between different batches. | Variability in raw materials (API and excipients) or inconsistencies in the manufacturing process. | • Ensure consistent quality of all raw materials through stringent specifications and testing. • Validate the manufacturing process to ensure it is robust and reproducible. • Monitor critical process parameters that may impact stability, such as mixing times and drying temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The primary factors affecting the stability of this compound are exposure to oxygen, light, moisture, and elevated temperatures.[2] Oxidation is a particularly significant concern for Ramifenazone.[] Interactions with excipients can also lead to degradation.
Q2: How can I prevent the oxidation of this compound in my formulation?
A2: To prevent oxidation, consider the following strategies:
-
Inert Atmosphere: Manufacture and package the product under an inert atmosphere, such as nitrogen, to displace oxygen.[2]
-
Antioxidants: Incorporate antioxidants like BHT, BHA, or ascorbic acid into your formulation.[3][4] Excipient compatibility studies are crucial to select an effective and compatible antioxidant.
-
Chelating Agents: If metal ions are suspected to catalyze oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Packaging: Use packaging materials with low oxygen permeability.
Q3: What type of excipients should I screen for compatibility with this compound?
A3: It is essential to conduct compatibility studies with all potential excipients. Pay close attention to:
-
Fillers/Diluents: Commonly used fillers like lactose can sometimes interact with amine-containing drugs, though this is less likely with a secondary amine like in Ramifenazone. Microcrystalline cellulose is often a good alternative.[5]
-
Binders: Evaluate binders for their moisture content and potential for interaction.
-
Lubricants: While magnesium stearate is a common lubricant, it has been reported to be incompatible with some APIs. Assess its compatibility with this compound carefully.
-
pH Modifiers: Since hydrolysis can be pH-dependent, if you are developing a liquid or semi-solid formulation, the choice of buffering agents is critical.
Q4: What is a forced degradation study and why is it important for my this compound formulation?
A4: A forced degradation study (or stress testing) involves intentionally exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[6][7] This is a critical step to:
-
Identify potential degradation products and pathways.
-
Develop and validate a stability-indicating analytical method that can separate the API from its degradants.
-
Understand the intrinsic stability of the molecule to help in developing a stable formulation.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to identify and quantify the degradation products.
Stability-Indicating HPLC Method (Illustrative Example)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Chromatographic Conditions (to be optimized):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of this compound (a common wavelength for similar compounds is around 230-280 nm). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study and a stability study of a this compound formulation.
Table 1: Summary of Forced Degradation Study Results (Illustrative)
| Stress Condition | % Degradation of Ramifenazone HCl | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 8h | 15.2% | 2 | DP1 (3.5 min) |
| 0.1 M NaOH, 60°C, 4h | 25.8% | 3 | DP2 (4.2 min), DP3 (5.1 min) |
| 3% H₂O₂, RT, 24h | 35.5% | 4 | DP4 (6.8 min) |
| Dry Heat, 80°C, 48h | 8.1% | 1 | DP1 (3.5 min) |
| Photolytic (UV/Vis) | 5.3% | 1 | DP5 (7.2 min) |
Table 2: Stability Data for this compound Formulation (Illustrative) Storage Conditions: 40°C / 75% RH
| Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| Initial | 100.0% | 0.15% | White to off-white powder |
| 1 Month | 98.5% | 0.85% | White to off-white powder |
| 3 Months | 96.2% | 1.95% | Slight yellowish tint |
| 6 Months | 93.8% | 3.50% | Yellowish powder |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Logic for Troubleshooting Formulation Instability.
References
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Ramifenazone Hydrochloride Oxidation in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of Ramifenazone Hydrochloride oxidation in a laboratory environment. Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) known for its inherent instability at room temperature, primarily due to its high susceptibility to oxidation, which can limit its therapeutic application and complicate research and development efforts.[]
Troubleshooting Guide: this compound Oxidation
This guide is designed to help you identify and resolve common issues related to the oxidative degradation of this compound during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound solution upon preparation. | Exposure to atmospheric oxygen. | Prepare solutions fresh before use.[] Consider deoxygenating solvents by sparging with an inert gas (e.g., nitrogen or argon) prior to dissolution. Work under an inert atmosphere (e.g., in a glove box) if possible. |
| Discoloration or precipitation in the this compound sample over a short period. | Oxidation and formation of degradation products. | Store the sample protected from light in a tightly sealed container at a reduced temperature (refrigeration at 2-8°C is recommended). Minimize headspace in the container to reduce oxygen exposure. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Ongoing oxidative degradation of the sample in the autosampler or on the benchtop. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation. Include control samples at various time points to monitor degradation. |
| Appearance of new peaks in the chromatogram during a stability study. | Formation of oxidative degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method capable of separating the parent drug from its degradants. |
| Low assay value for this compound active pharmaceutical ingredient (API). | Degradation during storage or handling. | Review storage conditions. The API should be stored in well-closed containers, protected from light and moisture, and at a controlled low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that accelerate the oxidation of this compound?
A1: The primary factors that accelerate the oxidation of this compound are:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]
-
Exposure to Light: Particularly UV light, can provide the energy to initiate oxidative reactions.[3]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
-
High pH (Basic Conditions): Basic conditions can promote oxidation in some molecules.
Q2: How can I prevent or minimize the oxidation of this compound in my solutions?
A2: To prevent or minimize oxidation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants into your formulation. Common choices for pharmaceutical preparations include:
-
Chain Terminators: Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).
-
Reducing Agents: Ascorbic acid and its salts, sodium metabisulfite.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that catalyze oxidation.
-
-
Controlled Storage Conditions:
-
Temperature: Store solutions and the solid API at refrigerated temperatures (2-8°C).
-
Light: Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
pH Adjustment: Maintain the pH of the solution in a range where this compound exhibits maximum stability, if this is known or can be determined.
Q3: What are the typical conditions for a forced oxidative degradation study of this compound?
A3: A forced degradation study under oxidative conditions typically involves exposing this compound to an oxidizing agent to intentionally induce degradation. This helps in understanding the degradation pathways and in the development of stability-indicating analytical methods. A general protocol would be:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Expose the solution to an oxidizing agent. Hydrogen peroxide (H₂O₂) is commonly used at a concentration ranging from 3% to 30%.[3]
-
Control the conditions: The study is often conducted at room temperature or slightly elevated temperatures for a defined period (e.g., a few hours to several days).
-
Monitor the degradation: Samples are taken at various time points and analyzed by a suitable analytical method, such as HPLC, to determine the extent of degradation of the parent compound and the formation of degradation products. The goal is typically to achieve 5-20% degradation.
Q4: How do I develop a stability-indicating HPLC method for this compound and its oxidative degradation products?
A4: A stability-indicating HPLC method is one that can accurately quantify the decrease in the active drug concentration due to degradation and separate the drug peak from all degradation product peaks. The development process generally involves:
-
Forced Degradation: Subject this compound to various stress conditions (oxidation, acid, base, heat, light) to generate a mixture of the drug and its potential degradation products.
-
Column and Mobile Phase Screening: Experiment with different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of buffers like phosphate or acetate with organic solvents like acetonitrile or methanol) to achieve the best separation.
-
Method Optimization: Fine-tune parameters such as mobile phase gradient, flow rate, column temperature, and detector wavelength to ensure adequate resolution between this compound and all degradation peaks.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of this compound
Objective: To generate oxidative degradation products of this compound for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add a specific volume of 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Dilute to the final volume with the solvent.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples immediately by HPLC to monitor the degradation of this compound and the formation of degradation products.
-
A control sample (without H₂O₂) should be prepared and analyzed in parallel.
Visualizations
References
Technical Support Center: Analysis of Ramifenazone Hydrochloride Degradation Products
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Ramifenazone Hydrochloride degradation products. The information is based on the chemical properties of pyrazolone derivatives and general principles of forced degradation studies for pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
Ramifenazone, also known as isopropylaminoantipyrine, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[] Its chemical structure contains a pyrazolone ring, which is a five-membered ring with two adjacent nitrogen atoms and a ketone group. It also possesses an amide-like functional group.[2][3][4] Understanding these structural features is crucial for predicting its potential degradation pathways.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The amide-like linkage in the Ramifenazone molecule can be susceptible to hydrolysis under both acidic and basic conditions.[5][6][7] This would lead to the cleavage of the bond, resulting in the formation of new degradation products.
-
Oxidation: The pyrazolone ring and other electron-rich parts of the molecule can be prone to oxidation.[][5] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate this pathway.
-
Thermal Degradation: Exposure to high temperatures can induce degradation, potentially leading to rearrangements or cleavage of chemical bonds.[5]
-
Photodegradation: Exposure to light, particularly UV light, can also lead to the degradation of photosensitive compounds.
Q3: Why are forced degradation studies important for this compound?
Forced degradation studies, also known as stress testing, are essential for several reasons:[8][9]
-
Identification of Potential Degradants: By subjecting the drug to harsh conditions, potential degradation products that might form under normal storage conditions over time can be rapidly identified.
-
Development of Stability-Indicating Methods: The results of forced degradation studies are crucial for developing and validating analytical methods, such as HPLC, that can separate the parent drug from its degradation products. This ensures that the method can accurately measure the drug's purity and stability.
-
Understanding of Degradation Pathways: These studies provide insights into the chemical stability of the molecule and help in elucidating the degradation pathways.
-
Informing Formulation and Packaging Development: Knowledge of the drug's susceptibility to heat, light, moisture, and oxidation helps in the development of a stable formulation and the selection of appropriate packaging.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | Contamination of the mobile phase, sample, or HPLC system. | 1. Prepare fresh mobile phase and samples. 2. Flush the HPLC system thoroughly. 3. Check for carryover from previous injections by running a blank. |
| Formation of new degradation products. | 1. If conducting a stability study, this may be expected. 2. Characterize the new peaks using techniques like LC-MS to identify the degradation products. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample overload. | 1. Reduce the injection volume or dilute the sample. | |
| Shifting Retention Times | Fluctuation in mobile phase composition or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the pump for leaks and ensure a stable flow rate. |
| Changes in column temperature. | 1. Use a column oven to maintain a consistent temperature. | |
| Poor Resolution Between Peaks | Suboptimal mobile phase composition. | 1. Adjust the solvent ratio in the mobile phase. 2. Consider using a different organic modifier or buffer. |
| Inappropriate column. | 1. Select a column with a different stationary phase or particle size. |
Experimental Protocols
The following is a representative protocol for a forced degradation study of a pyrazolone derivative like this compound. Researchers should adapt this protocol based on the specific properties of their compound and analytical method.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV or photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in the solvent, and dilute it to an appropriate concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
-
At each time point, withdraw a sample and analyze it by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.
-
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a table for easy comparison. Below is a template table populated with hypothetical data.
| Stress Condition | Duration (hours) | Ramifenazone HCl (%) Remaining | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 2 | 95.2 | 3.1 | 1.5 |
| 8 | 82.5 | 10.3 | 5.2 | |
| 24 | 65.1 | 25.6 | 8.9 | |
| 0.1 N NaOH, RT | 2 | 98.1 | 1.2 | Not Detected |
| 8 | 92.4 | 5.8 | 1.1 | |
| 24 | 85.3 | 11.2 | 2.5 | |
| 3% H₂O₂, RT | 2 | 97.5 | 1.8 | Not Detected |
| 8 | 90.1 | 7.5 | 1.8 | |
| 24 | 81.2 | 14.3 | 3.7 | |
| 80°C (Solid) | 24 | 99.5 | 0.5 | Not Detected |
| 72 | 98.2 | 1.3 | Not Detected | |
| UV Light | 8 | 96.3 | 2.5 | 0.8 |
| 24 | 88.9 | 8.1 | 2.2 |
Visualizations
The following diagrams illustrate a plausible degradation pathway for a pyrazolone derivative and a typical workflow for a forced degradation study.
Caption: Plausible hydrolytic degradation pathway for a pyrazolone derivative.
Caption: General workflow for a forced degradation study.
References
- 2. Page loading... [wap.guidechem.com]
- 3. Ramifenazone | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3615-24-5 CAS MSDS (Ramifenazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
Technical Support Center: Enhancing Ramifenazone Hydrochloride Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Ramifenazone Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges for in vivo studies?
This compound is the salt form of Ramifenazone, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[][2] Its therapeutic potential is often hindered in in vivo studies due to two primary challenges:
-
Poor Stability: Ramifenazone is known to be unstable at room temperature and susceptible to oxidation, which can lead to degradation of the active pharmaceutical ingredient (API) before it can be absorbed.[]
Q2: What are the most common strategies to enhance the bioavailability of a poorly soluble and unstable compound like this compound?
Several formulation strategies can be employed to overcome the challenges associated with this compound. These can be broadly categorized as:
-
Solubility Enhancement:
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[3][4][5] This can increase the drug's surface area, improve wettability, and maintain it in an amorphous state, all of which enhance dissolution.[3][5]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, leading to faster dissolution.[6]
-
Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the hydrophobic Ramifenazone molecule, increasing its apparent solubility in water.
-
-
Stability Enhancement:
-
Protective Formulations: Encapsulating the drug in a solid dispersion or other formulations can protect it from oxidative degradation.
-
Control of Microenvironment pH: For pH-sensitive compounds, incorporating pH modifiers in the formulation can create a more favorable environment for stability and dissolution.
-
Appropriate Storage: Due to its instability, this compound formulations should be freshly prepared and stored under controlled conditions (e.g., refrigeration, protection from light).[]
-
Q3: Which formulation approach is recommended as a starting point for this compound?
Given the dual challenges of poor stability and likely low solubility, solid dispersion technology is a highly recommended starting point. Dispersing this compound in a suitable polymeric carrier can simultaneously enhance its dissolution rate and provide a protective environment against degradation.[3][4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low and variable drug exposure in preclinical animal studies. | Poor dissolution of this compound from the administered formulation. Degradation of the drug in the formulation or in the gastrointestinal tract. | 1. Formulate a solid dispersion: Use a hydrophilic carrier like PVP K30, Soluplus®, or a Eudragit® polymer to improve the dissolution rate. 2. Characterize the solid dispersion: Perform DSC and XRD analysis to confirm the amorphous state of the drug. 3. Conduct in vitro dissolution studies: Compare the dissolution profile of the solid dispersion to the pure drug in relevant media (e.g., simulated gastric and intestinal fluids). 4. Ensure formulation stability: Prepare formulations fresh before each experiment and store them appropriately. |
| Inconsistent results between different batches of formulation. | Incomplete or variable conversion of the drug to its amorphous state in the solid dispersion. Inhomogeneous mixing of the drug and carrier. | 1. Optimize the solid dispersion preparation method: Experiment with different solvent evaporation or melt extrusion parameters. 2. Verify drug-to-carrier ratio: Ensure consistent and accurate weighing of components. 3. Perform content uniformity testing on the prepared solid dispersions. |
| Precipitation of the drug in the dissolution medium. | Supersaturation followed by rapid crystallization of the amorphous drug. | 1. Incorporate a precipitation inhibitor: Add a polymer such as HPMC or a surfactant to the formulation to maintain a supersaturated state. 2. Evaluate different carriers: Some carriers have better precipitation-inhibiting properties than others. |
| No significant improvement in bioavailability despite enhanced in vitro dissolution. | The absorption is permeability-limited rather than dissolution-limited. The drug is undergoing significant first-pass metabolism. | 1. Conduct in situ intestinal perfusion studies: To determine the intestinal permeability of this compound. 2. Consider co-administration with a permeation enhancer, but with caution regarding potential toxicity. 3. Investigate potential metabolic pathways: If significant first-pass metabolism is suspected, strategies to bypass the liver (e.g., buccal or transdermal delivery) could be explored in later stages, though these are more complex. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic carrier based on preliminary screening (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, Eudragit® L100-55).
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh this compound and the selected carrier in various ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable solvent (e.g., methanol, ethanol, or a mixture) to obtain a clear solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Continue evaporation until a solid film or powder is formed on the flask wall.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
-
Storage: Store the prepared solid dispersion in a desiccator at a cool temperature, protected from light.
Protocol 2: Characterization of Solid Dispersions
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample (pure drug, carrier, physical mixture, and solid dispersion) into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-250°C) under a nitrogen atmosphere.
-
Observe the thermograms for the presence or absence of the drug's melting endotherm. The disappearance of the melting peak in the solid dispersion indicates the formation of an amorphous state.
-
-
Powder X-Ray Diffraction (PXRD):
-
Pack the powder sample into a sample holder.
-
Scan the sample over a 2θ range of 5° to 50° using a diffractometer with Cu Kα radiation.
-
Compare the diffractograms of the pure drug, carrier, and solid dispersion. The absence of sharp peaks corresponding to the crystalline drug in the solid dispersion pattern confirms its amorphous nature.
-
Protocol 3: In Vitro Dissolution Study
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of a relevant buffer, such as simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place a quantity of the solid dispersion equivalent to a specific dose of this compound into each dissolution vessel.
-
Set the paddle speed to 50 or 75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). Fast the animals overnight before the experiment with free access to water.
-
Dosing:
-
Divide the animals into groups (n=6 per group).
-
Group 1 (Control): Administer a suspension of pure this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Group 2 (Test): Administer a suspension of the optimized this compound solid dispersion in the same vehicle.
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of Ramifenazone.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of Ramifenazone in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and relative bioavailability.
-
Data Presentation
Table 1: Physicochemical Properties of Ramifenazone
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉N₃O | [7] |
| Molecular Weight | 245.32 g/mol | [7] |
| Predicted pKa | 4.27 ± 0.20 | [8] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [8] |
| Oral LD50 (mice) | 1070 mg/kg | [9] |
Table 2: Example In Vitro Dissolution Data Comparison
| Time (min) | % Drug Released (Pure Ramifenazone HCl) | % Drug Released (Solid Dispersion 1:4 with PVP K30) |
| 5 | 2.5 ± 0.5 | 35.2 ± 3.1 |
| 15 | 5.8 ± 1.2 | 75.6 ± 4.5 |
| 30 | 10.3 ± 2.1 | 92.1 ± 3.8 |
| 60 | 15.7 ± 2.5 | 98.5 ± 2.2 |
| 120 | 20.1 ± 3.0 | 99.2 ± 1.9 |
Note: Data are hypothetical and for illustrative purposes only.
Table 3: Example In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Ramifenazone HCl Suspension | 150 ± 25 | 2.0 ± 0.5 | 850 ± 150 | 100 (Reference) |
| Solid Dispersion Suspension | 750 ± 120 | 1.0 ± 0.3 | 4250 ± 550 | 500 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for enhancing Ramifenazone HCl bioavailability.
Caption: Ramifenazone's inhibition of the COX-2 pathway.
References
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. optibrium.com [optibrium.com]
- 5. clearsynth.com [clearsynth.com]
- 6. academic.oup.com [academic.oup.com]
- 7. GSRS [precision.fda.gov]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Ramifenazone [drugfuture.com]
Technical Support Center: Overcoming Ramifenazone Hydrochloride Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Ramifenazone Hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in cell culture?
A1: Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole derivative class.[] Its hydrochloride salt form is used to improve solubility. However, like many small molecule drugs, it can precipitate in aqueous solutions like cell culture media. This can be due to several factors including its concentration exceeding its solubility limit, the pH of the media, and interactions with media components.[2][3] Ramifenazone itself is noted to have unstable physical properties and is prone to oxidation, which could contribute to precipitation issues.[]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For many sparingly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions for in vitro studies.[2][4][5] It is crucial to use sterile, anhydrous DMSO to prevent compound degradation.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[4][5] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem for hydrophobic compounds when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.[3][4] This occurs because the compound is poorly soluble in the aqueous environment of the media once the solvent is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[2] |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous media causes a rapid change in the solvent environment, leading to precipitation.[2] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[4] Add the compound dropwise while gently vortexing the media.[4][5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[4][5] |
| High Solvent Concentration | While DMSO aids initial dissolution, a high final concentration can still contribute to precipitation upon significant dilution and can be toxic to cells.[4] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] This may require preparing a more dilute stock solution. |
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound solution was clear when I added it to the cells, but after a few hours/days in the incubator, I see a precipitate. What is happening?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuation | Moving the culture vessel between the laminar flow hood (room temperature) and the 37°C incubator can affect solubility.[2][3] | Pre-warm the cell culture media to 37°C before adding this compound.[3][5] Minimize the time that culture vessels are outside the incubator. |
| pH Shift in Media | The pH of the culture medium can decrease over time due to cellular metabolism, which can affect the solubility of pH-sensitive compounds. | Ensure the media is properly buffered. Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[4] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[2][3][4][6] | If possible, try a different basal media formulation. You can also test the stability of the compound in your specific cell culture medium over the intended duration of your experiment.[3] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[4][7] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4][7] |
| Compound Instability | Ramifenazone has been reported to have poor stability at room temperature and a high rate of oxidation, which could lead to the formation of less soluble degradation products.[] | Prepare fresh solutions of this compound for each experiment. Avoid storing diluted solutions in aqueous media.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Solubility Testing in Cell Culture Media
This protocol helps to empirically determine the solubility limit of this compound in your specific medium.
-
Prepare a High-Concentration Stock: Make a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your cell culture medium in clear microcentrifuge tubes or a 96-well plate. The final DMSO concentration should be kept constant across all dilutions.
-
Incubation: Incubate the tubes or plate at 37°C for a time period relevant to your experiment (e.g., 24-72 hours).[2]
-
Visual Inspection: After incubation, visually inspect each tube or well for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration.[2] For a more quantitative measurement, you can measure the absorbance at 600 nm; an increase in absorbance is indicative of precipitation.[3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for determining maximum soluble concentration.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Best practices for storing Ramifenazone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing Ramifenazone Hydrochloride. Due to the compound's inherent instability, proper storage and handling are critical to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Ramifenazone is known to have unstable physical properties and is susceptible to degradation at room temperature.[] The primary degradation pathway is oxidation.[] Therefore, exposure to oxygen, high temperatures, and light should be minimized to prevent the formation of degradation products and ensure the compound's purity.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
-
Short-term storage (working solutions): Solutions should be prepared fresh before use.[] If temporary storage is necessary, solutions should be kept in a refrigerator at 2-8°C and protected from light.
-
Long-term storage (solid powder): The solid compound should be stored in a well-sealed, airtight container at refrigerated temperatures (2-8°C), protected from light and moisture. Some suppliers recommend storage at +4°C. For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. While specific degradation kinetics are not published, it is known to have poor stability at room temperature.[] It is crucial to avoid storing the compound at ambient or higher temperatures to maintain its integrity.
Q4: Is this compound sensitive to light?
A4: Although specific photostability studies for this compound are not widely published, it is a general best practice to protect all pharmaceutical compounds from light unless proven to be photostable.[2] Storage in amber vials or light-blocking containers is highly recommended to prevent potential photodegradation.
Q5: What are suitable solvents for preparing this compound solutions?
A5: Information on compatible solvents is limited. However, for analytical purposes, acetonitrile has been used.[3] When preparing solutions, it is crucial to use high-purity solvents and consider their potential to contribute to degradation. The use of aqueous solutions should be approached with caution, and the pH should be controlled, as hydrolysis can be a degradation pathway for many pharmaceuticals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock material. Ensure it is protected from light, moisture, and stored at the recommended refrigerated temperature.2. Prepare fresh solutions for each experiment.3. Perform a purity check of your compound using a suitable analytical method like HPLC. |
| Visible changes in the solid compound (e.g., color change, clumping). | Degradation or moisture absorption. | 1. Do not use the compound if its physical appearance has changed.2. Discard the material and obtain a fresh batch.3. Review your storage protocol to ensure containers are airtight and stored in a low-humidity environment. |
| Precipitation in a refrigerated solution. | Poor solubility at low temperatures or potential degradation. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If it redissolves, ensure the solution is at the experimental temperature before use.3. If it does not redissolve, it may indicate degradation, and a fresh solution should be prepared. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Illustrative Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. While a validated method for this compound is not publicly available, the following provides a starting point for method development based on general practices for similar compounds.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis spectral scan of this compound. |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Factors leading to the degradation of this compound.
References
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. pure.atu.ie [pure.atu.ie]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Ramifenazone Hydrochloride vs. Other NSAIDs in Osteoarthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ramifenazone Hydrochloride against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) for the treatment of osteoarthritis. The comparison focuses on the mechanism of action, with available data on efficacy and safety profiles.
Introduction to this compound
This compound is a pyrazole derivative classified as a non-steroidal anti-inflammatory agent (NSAID).[] It possesses analgesic, antipyretic, and anti-inflammatory properties.[] Notably, Ramifenazone is identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme primarily involved in inflammation.[][2][3] This selectivity suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[2] However, its clinical application has been limited due to concerns about instability and lower activity compared to other pyrazole derivatives.[]
Mechanism of Action: COX-1 vs. COX-2 Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate pain and inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[2]
Selective COX-2 inhibitors, in theory, offer a better safety profile by sparing the gastroprotective effects of COX-1.
dot
Caption: Simplified signaling pathway of NSAID action.
Comparative Data
Due to the limited clinical use of this compound, direct comparative clinical trial data in osteoarthritis is scarce. The following tables summarize available information, with a focus on the mechanism of action for Ramifenazone and a broader overview of other common NSAIDs.
Table 1: Mechanism of Action and Selectivity of Various NSAIDs
| Drug | Class | Primary Target(s) | COX-2 Selectivity |
| This compound | Pyrazole derivative | COX-2 | Selective[][2][3] |
| Diclofenac | Phenylacetic acid derivative | COX-1 and COX-2 | Relatively non-selective |
| Ibuprofen | Propionic acid derivative | COX-1 and COX-2 | Non-selective |
| Naproxen | Propionic acid derivative | COX-1 and COX-2 | Non-selective |
| Celecoxib | Sulfonamide derivative | COX-2 | Selective[4] |
Table 2: Overview of Efficacy and Safety of Common NSAIDs in Osteoarthritis (Data for Ramifenazone is not available from clinical trials)
| Drug | Efficacy in Osteoarthritis | Common Gastrointestinal Side Effects | Cardiovascular Risk |
| Diclofenac | Effective in reducing pain and improving function.[5] | Dyspepsia, abdominal pain, nausea, risk of ulcers and bleeding. | Increased risk of thrombotic events, myocardial infarction, and stroke, particularly at higher doses. |
| Ibuprofen | Effective for pain relief. | Similar to Diclofenac, with a dose-dependent risk of GI complications. | Increased cardiovascular risk, especially at higher doses. |
| Naproxen | Effective in managing pain and inflammation. | Similar to other non-selective NSAIDs. | May have a lower cardiovascular risk compared to other non-selective NSAIDs. |
| Celecoxib | Efficacious in treating signs and symptoms of osteoarthritis, comparable to non-selective NSAIDs.[4][6] | Lower incidence of upper GI ulcers and complications compared to non-selective NSAIDs.[4][6] | Potential for increased risk of cardiovascular events. |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
To determine the selectivity of a compound like Ramifenazone, an in vitro enzyme inhibition assay is a standard method.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2 enzymes and determine its selectivity index (COX-1 IC50 / COX-2 IC50).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Celecoxib, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)
Procedure:
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a further period (e.g., 10 minutes) at the same temperature.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Detection: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Selectivity Index Calculation: The COX-2 selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
dot
Caption: Workflow for determining COX inhibition.
Conclusion
This compound is a selective COX-2 inhibitor with a pyrazole structure, which theoretically offers a favorable gastrointestinal safety profile for the treatment of osteoarthritis. However, its practical application has been hindered by issues of instability and comparatively lower activity, leading to a lack of robust clinical data directly comparing it to other established NSAIDs.
For researchers and drug development professionals, Ramifenazone may serve as a reference compound in the study of COX-2 inhibition. The development of more stable and potent analogs could be a potential avenue for future research. In the current clinical landscape for osteoarthritis management, established NSAIDs like diclofenac, ibuprofen, naproxen, and celecoxib remain the primary options, with treatment choice being guided by a careful assessment of individual patient risk factors for gastrointestinal and cardiovascular events. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and comparative efficacy and safety of this compound in osteoarthritis.
References
- 2. benchchem.com [benchchem.com]
- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazole Derivatives in Inflammation: A Comparative Analysis of Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various pyrazole derivatives, supported by experimental data. The pyrazole scaffold, a key component in numerous anti-inflammatory drugs, including the well-known COX-2 inhibitor Celecoxib, continues to be a focal point of research for developing safer and more effective anti-inflammatory agents.
This analysis delves into the comparative efficacy of different classes of pyrazole derivatives, focusing on their cyclooxygenase (COX) inhibitory activity and in vivo anti-inflammatory effects. Quantitative data from various studies are summarized in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided.
Comparative Analysis of COX-1 and COX-2 Inhibition
The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a critical goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects. The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency.
| Compound Class/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Reference Compounds | ||||
| Celecoxib | >100 | 0.04 | >2500 | [1] |
| Indomethacin | 0.1 | 1.8 | 0.056 | [2] |
| 3,5-Diarylpyrazoles | ||||
| 1-(5-Phenyl-4-(phenylsulfonyl)-1-(3-tolyl)-1H-pyrazol-3-yl)ethanone | - | - | - | [3] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [4] |
| 3,5-diarylpyrazoles (Pd-coupling synthesis) | - | 0.01 | - | [4] |
| Pyrazole-Thiazole Hybrids | ||||
| Thiazolo-pyrazole hybrid (6c) | - | - | 264 | [5] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [4] |
| Other Pyrazole Derivatives | ||||
| Pyrazolo-pyrimidine | - | 0.015 | - | [4] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b) | 5.40 | 0.01 | 540 | [5] |
| Thymol-1,5-disubstitutedpyrazole hybrid (8b) | - | 0.043 | 316 | [6] |
| Thymol-1,5-disubstitutedpyrazole hybrid (8g) | - | 0.045 | 268 | [6] |
| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [7] |
| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [7] |
Note: '-' indicates data not available in the cited sources.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug (Inhibition %) | Reference |
| Reference Compounds | ||||
| Celecoxib | 10 | ~50-60 | - | [8] |
| Indomethacin | 10 | 55 | - | [4] |
| Pyrazole Derivatives | ||||
| Pyrazole derivatives (general) | 10 | 65-80 | Indomethacin (55%) | [4] |
| Pyrazole-thiazole hybrid | - | 75 | - | [4] |
| Thiazolo-pyrazole hybrid (6d) | - | 97.30 | Indomethacin (84.62%) | [5] |
| 1-(5-Phenyl-4-(phenylsulfonyl)-1-(3-tolyl)-1H-pyrazol-3-yl)ethanone (6b) | - | High activity | Indomethacin | [3] |
| 3,5-diaryl-2-pyrazoline derivative (7) | 10 | Higher than Indomethacin | Indomethacin | [9] |
Note: '-' indicates data not available in the cited sources.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Role of COX enzymes in inflammation and inhibition by pyrazole derivatives.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
A Comparative Efficacy Analysis of Ramifenazone Hydrochloride and Celecoxib in the Context of Osteoarthritis Management
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Ramifenazone Hydrochloride and Celecoxib, focusing on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction
Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by chronic pain and inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of OA management. This guide focuses on two such agents: Celecoxib, a well-established COX-2 inhibitor, and this compound, a pyrazoline derivative also reported to be a selective COX-2 inhibitor. A notable scarcity of clinical data on this compound necessitates a comparison primarily grounded in mechanistic understanding and available preclinical information, juxtaposed with the extensive clinical trial data for Celecoxib.
Mechanism of Action: A Tale of Two COX-2 Inhibitors
Both this compound and Celecoxib are understood to exert their anti-inflammatory and analgesic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Celecoxib is a diaryl-substituted pyrazole that acts as a selective, reversible inhibitor of the COX-2 isoform of cyclooxygenase.[1] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation.[1] Its selectivity for COX-2 over COX-1 is approximately 10-20 fold, which theoretically reduces the risk of gastrointestinal adverse events commonly associated with non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[1]
This compound , a pyrazoline scaffold-based compound, is also described as a precise inhibitor of COX-2.[] This mechanism allows it to exert anti-inflammatory and analgesic effects, positioning it as a potential therapeutic for osteoarthritis.[] However, it is important to note that this compound has reported stability issues and has not been widely adopted in clinical practice.[]
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the general signaling pathway affected by selective COX-2 inhibitors like Celecoxib and this compound.
Comparative Efficacy: A Data-Driven Overview
Direct head-to-head clinical trials comparing the efficacy of this compound and Celecoxib are not available in the published literature. Therefore, this section will present the substantial clinical data for Celecoxib and the more limited, preclinical information for this compound.
Celecoxib has been extensively studied in numerous randomized controlled trials for the treatment of osteoarthritis. A meta-analysis of fifteen studies involving 7,868 patients demonstrated that Celecoxib (200 mg daily) was significantly more effective than placebo in improving osteoarthritis total scores, pain subscale scores, and function subscale scores.
Table 1: Meta-Analysis of Celecoxib Efficacy in Osteoarthritis vs. Placebo
| Efficacy Outcome | Mean Difference (MD) | 95% Confidence Interval (CI) |
| Osteoarthritis Total Score | -4.41 | -7.27 to -1.55 |
| Pain Subscale Score | -0.86 | -1.10 to -0.62 |
| Function Subscale Score | -2.90 | -5.12 to -0.67 |
Data from a meta-analysis of randomized controlled trials.
In a 6-week, double-blind, non-inferiority trial, Celecoxib (200 mg once daily) was found to be as effective as ibuprofen (800 mg three times daily) for the treatment of knee osteoarthritis symptoms.
Table 2: Comparison of Celecoxib and Ibuprofen in Knee Osteoarthritis (6 Weeks)
| Efficacy Outcome | Celecoxib (200 mg qd) | Ibuprofen (800 mg tid) | Placebo |
| Patient's Assessment of Arthritis Pain (VAS) - Mean Change from Baseline | -34.5 | -32.8 | -28.4 |
| Upper Gastrointestinal Events | 1.3% | 5.1% | 2.5% |
Data from a randomized, double-blind, non-inferiority trial.
Research on this compound indicates its potential as a treatment for osteoarthritis due to its precise COX-2 inhibition.[] It is reported to possess antipyretic and analgesic activities.[] However, its development and clinical use have been hampered by issues of instability and lower activity compared to other pyrazole derivatives.[] To date, there are no published, large-scale, randomized controlled trials to quantify its efficacy in osteoarthritis patients.
Experimental Protocols for Efficacy Evaluation in Osteoarthritis
The following outlines a typical experimental protocol for a randomized controlled trial evaluating the efficacy of an NSAID in patients with osteoarthritis of the knee, based on common practices in the field.
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is commonly employed.
-
Inclusion Criteria: Patients aged 40 years or older with a diagnosis of primary osteoarthritis of the knee according to established criteria (e.g., American College of Rheumatology). Patients should have active symptoms, including a baseline pain intensity of at least 40 mm on a 100-mm Visual Analog Scale (VAS) and a minimum score on the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.[3]
-
Exclusion Criteria: History of inflammatory arthritis, recent knee surgery, use of other NSAIDs or corticosteroids within a specified washout period, and contraindications to NSAID therapy.[4]
Patients are randomly assigned to receive the investigational drug (e.g., this compound or Celecoxib at a specified dose), a placebo, or an active comparator for a defined treatment period (e.g., 6-12 weeks).
-
Primary Endpoint: Change from baseline in the WOMAC Osteoarthritis Index total score at the end of the treatment period. The WOMAC is a validated, self-administered questionnaire consisting of 24 items covering three dimensions: pain, stiffness, and physical function.[5]
-
Secondary Endpoints:
-
Change from baseline in the WOMAC pain, stiffness, and physical function subscale scores.
-
Change from baseline in the Patient's Assessment of Arthritis Pain, typically measured on a 100-mm Visual Analog Scale (VAS).[6][7]
-
Patient's Global Assessment of Disease Activity.
-
Rescue medication consumption.
-
The following diagram illustrates a typical workflow for an osteoarthritis clinical trial.
References
- 1. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What WOMAC pain score should make a patient eligible for a trial in knee osteoarthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chiro.org [chiro.org]
Validating the COX-2 Selectivity of Ramifenazone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins from arachidonic acid. Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.
The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2. Conversely, the common adverse effects of traditional NSAIDs, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors has been a major goal in drug development to create anti-inflammatory agents with improved safety profiles. Ramifenazone, a pyrazolone derivative, has been described as a selective COX-2 inhibitor.[1]
Comparative Analysis of COX Inhibitors
To validate the COX-2 selectivity of Ramifenazone Hydrochloride, its inhibitory activity against both COX-1 and COX-2 enzymes must be determined and compared to established NSAIDs with known selectivity profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The ratio of IC50 values for COX-1 and COX-2 (Selectivity Index = IC50(COX-1)/IC50(COX-2)) provides a quantitative measure of COX-2 selectivity. A higher selectivity index indicates greater selectivity for COX-2.
Table 1: In Vitro Inhibitory Activity of Selected NSAIDs against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| This compound | To be determined | To be determined | To be determined | Hypothesized: Selective COX-2 Inhibitor |
| Celecoxib | 15 | 0.04 | >375 | Selective COX-2 Inhibitor |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective COX Inhibitor |
Note: The IC50 values for Celecoxib and Ibuprofen are sourced from publicly available literature and may vary depending on the specific assay conditions.
Experimental Protocols
To determine the IC50 values for this compound, a standardized in vitro COX inhibition assay should be performed. The following protocol provides a general methodology that can be adapted for this purpose.
In Vitro COX (Ovine) Inhibitor Screening Assay (Colorimetric)
This assay quantifies the amount of Prostaglandin F2α (PGF2α), produced by the reduction of PGH2, which is generated from arachidonic acid by either ovine COX-1 or COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
This compound
-
Comparator compounds (e.g., Celecoxib, Ibuprofen)
-
Stannous Chloride (for reduction of PGH2)
-
Prostaglandin F2α (PGF2α) ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of test concentrations. Prepare similar dilutions for the comparator compounds.
-
Enzyme and Cofactor Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing heme.
-
Inhibition Reaction:
-
To each well of a 96-well plate, add the diluted enzyme solution.
-
Add the serially diluted this compound or comparator compounds to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Enzymatic Reaction: Add arachidonic acid to each well to initiate the reaction.
-
Reaction Termination and Reduction: After a defined incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a solution of stannous chloride. This also reduces the PGH2 to PGF2α.
-
Quantification of PGF2α: Measure the concentration of PGF2α in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound and the comparator drugs relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
-
Calculate the COX-2 Selectivity Index (IC50(COX-1) / IC50(COX-2)).
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
The validation of this compound's COX-2 selectivity is a critical step in its pharmacological characterization. While existing literature suggests its potential as a selective COX-2 inhibitor, empirical data from standardized in vitro assays are required for confirmation. By employing the methodologies outlined in this guide and comparing the results with established selective and non-selective NSAIDs, researchers can accurately determine the COX-2 selectivity profile of this compound. This information is invaluable for guiding further preclinical and clinical development, ultimately contributing to the advancement of safer anti-inflammatory therapies.
References
A Comparative Analysis of Ramifenazone Hydrochloride and Non-Selective COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the purported selective COX-2 inhibitor, Ramifenazone Hydrochloride, and established non-selective cyclooxygenase (COX) inhibitors. While extensive experimental data is available for non-selective COX inhibitors, public domain information on this compound is notably limited. This document summarizes the available information, highlighting the well-documented mechanisms of non-selective COX inhibitors and the theoretical profile of this compound, while clearly noting the paucity of direct comparative and quantitative data for the latter.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining.[2] Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary mediator of pain and inflammation.[2]
Non-selective COX inhibitors, commonly known as non-steroidal anti-inflammatory drugs (NSAIDs), exert their therapeutic effects by inhibiting both COX-1 and COX-2 enzymes.[3] This dual inhibition, while effective in alleviating pain and inflammation, can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme.[4] In contrast, selective COX-2 inhibitors were developed to target the inflammation-specific enzyme, theoretically reducing the risk of gastrointestinal complications.[5]
This compound: A Purported Selective COX-2 Inhibitor
Ramifenazone, a compound with a pyrazoline scaffold, is described as a non-steroidal anti-inflammatory agent.[] It is purported to function as a selective inhibitor of COX-2, which would theoretically allow it to exert anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[] However, it is crucial to note that there is a significant lack of publicly available, peer-reviewed experimental data to substantiate these claims. Some sources indicate that Ramifenazone has not been extensively studied or employed in clinical practice, citing issues with instability and lower activity compared to other pyrazole derivatives.[]
Non-Selective COX Inhibitors: Mechanism and Profile
Non-selective COX inhibitors, such as ibuprofen and diclofenac, are widely used for their analgesic, antipyretic, and anti-inflammatory properties.[3][7] Their mechanism of action involves the reversible, competitive inhibition of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.[8]
The therapeutic benefits of these drugs are primarily attributed to the inhibition of COX-2, while the common adverse effects, including gastrointestinal irritation and bleeding, are linked to the concurrent inhibition of COX-1.[9]
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound, a direct, data-driven comparison is not feasible. However, the following table summarizes the inhibitory activity of several common non-selective COX inhibitors against COX-1 and COX-2, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| Celecoxib (Selective COX-2) | 82 | 6.8 | 12 |
Data sourced from a study using human peripheral monocytes.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of COX inhibition.
Caption: In Vitro COX Inhibition Assay.
Experimental Protocols
A generalized protocol for an in vitro COX inhibition assay is provided below. This method is commonly used to determine the IC50 values of potential inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (e.g., this compound, non-selective NSAID)
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective control)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Detection kit (e.g., Prostaglandin E2 EIA Kit)
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions according to the detection kit manufacturer's instructions.
-
Test Compound Dilution: Dissolve the test compound in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations to be tested.
-
Enzyme Reaction Setup: a. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. b. Add the test compound dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (representing 100% enzyme activity) and wells with a known inhibitor as a positive control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow for prostaglandin production.
-
Termination of Reaction: Stop the reaction according to the detection kit's protocol (e.g., by adding a stop solution).
-
Detection: Measure the amount of prostaglandin produced in each well using the chosen detection method (e.g., Enzyme Immunoassay).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the enzyme's activity, from the resulting dose-response curve.
Conclusion
Non-selective COX inhibitors are well-characterized drugs with established efficacy and known side effect profiles, supported by extensive experimental and clinical data. This compound is described as a selective COX-2 inhibitor, a characteristic that would, in theory, offer a better safety profile concerning gastrointestinal effects. However, the current publicly available scientific literature lacks the necessary experimental data to validate these claims and to allow for a direct, quantitative comparison with non-selective COX inhibitors.
For researchers and drug development professionals, this highlights a significant gap in the understanding of this compound's pharmacological profile. Further in-depth studies, including in vitro COX inhibition assays, pharmacokinetic and pharmacodynamic analyses, and clinical trials, are essential to substantiate its purported mechanism of action and to establish its therapeutic potential and safety. Without such data, any comparison with well-established non-selective COX inhibitors remains speculative.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. ajmc.com [ajmc.com]
- 5. brieflands.com [brieflands.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpda.org [ijpda.org]
- 9. medcentral.com [medcentral.com]
A Comparative In Vitro Analysis of Ramifenazone and Other Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Ramifenazone and other pyrazolone compounds, focusing on their anti-inflammatory and antioxidant properties. The information is supported by experimental data from various studies to aid in research and development.
Introduction to Pyrazolones and Ramifenazone
Pyrazolones are a class of heterocyclic compounds that have been a cornerstone in medicinal chemistry for over a century, exhibiting a wide range of biological activities, including analgesic, antipyretic, and anti-inflammatory effects. Ramifenazone, a member of the pyrazolone family, is recognized as a non-steroidal anti-inflammatory drug (NSAID).[1][] It is known to be a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain.[1][] However, Ramifenazone is also noted for its instability at room temperature and high rate of oxidation, which has limited its clinical application.[]
Mechanism of Action: COX Inhibition
The primary mechanism of action for the anti-inflammatory effects of Ramifenazone and other pyrazolone NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[3] The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[3]
Below is a diagram illustrating the cyclooxygenase signaling pathway and the role of NSAIDs.
Comparative In Vitro Data
The following tables summarize the in vitro anti-inflammatory and antioxidant activities of various pyrazolone derivatives based on data from multiple studies.
Anti-inflammatory Activity: COX Inhibition
The inhibitory activity of pyrazolones against COX-1 and COX-2 is a key indicator of their anti-inflammatory potential and gastrointestinal safety profile. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrazolone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ramifenazone | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib | 9.4 | 0.08 | 117.5 |
| PYZ31 | - | 0.01987 | - |
| PYZ20 | - | 0.33 | - |
| PYZ16 | >5.58 | 0.52 | >10.73 |
| Compound 5a | 12.87 | 0.77 | 16.70 |
| Compound 5f | 25.29 | 1.89 | 13.38 |
| Compound 68 | >100 | 8.2 | >12.1 |
Data for Celecoxib, PYZ31, PYZ20, PYZ16, Compounds 5a, 5f, and 68 are from various literature sources.[4][5]
Antioxidant Activity: DPPH Radical Scavenging
The antioxidant activity of pyrazolones can contribute to their overall therapeutic effects by mitigating oxidative stress involved in inflammatory processes. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to evaluate the radical scavenging ability of compounds.
Note: In vitro antioxidant activity data for Ramifenazone was not found in the reviewed literature.
Table 2: In Vitro DPPH Radical Scavenging Activity of Pyrazolone Derivatives
| Compound | DPPH IC50 (µM) |
| Ramifenazone | Data not available |
| Non-substituted analogue a | 5.1 ± 0.1 |
| Derivative c (R²–OH) | 4.3 ± 0.1 |
| Derivative l (R²–CH₃) | 3.5 ± 0.1 |
| Derivative m (R¹, R²–diOH) | 2.6 ± 0.1 |
| Derivative n | 2.9 ± 0.1 |
| Derivative o | 3.6 ± 0.1 |
| Derivative r | 4.4 ± 0.1 |
| Derivative h | 7.8 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro COX Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the COX inhibitory activity of test compounds. Specific details may vary based on the assay kit and laboratory.
References
- 1. benchchem.com [benchchem.com]
- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Ramifenazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ramifenazone Hydrochloride. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols. This objective analysis is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific applications.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on a variety of factors, including sensitivity, specificity, accuracy, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC and UV-Vis Spectrophotometry for the analysis of this compound and similar compounds, as established through validation studies.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 15-75 µg/ml[1] | 5-80 µg/ml[2] |
| Accuracy (% Recovery) | 99.30 - 99.84%[1] | 98.4% (average)[2] |
| Precision (RSD) | < 2%[1] | Mean Standard Deviation of 0.5%[2] |
| Limit of Detection (LOD) | 3.33 µg/ml[1] | 0.13 µg/mL[2] |
| Limit of Quantitation (LOQ) | 3.95 µg/ml[1] | Not explicitly stated, but detection limit is low |
| Specificity | High (separates from degradation products)[3] | Prone to interference from excipients or impurities with overlapping absorption spectra |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are based on established methods for the analysis of this compound and analogous pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the precise quantification of this compound in bulk and pharmaceutical dosage forms.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile and a 0.05M disodium hydrogen phosphate buffer (pH adjusted to 3.5 with 10% v/v orthophosphoric acid) in a 50:50 v/v ratio.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 1000 µg/ml.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 15-75 µg/ml).[1]
4. Sample Preparation:
-
For tablet dosage forms, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 ml/min[4]
-
Injection Volume: 20 µl[4]
-
Column Temperature: Ambient (e.g., 25°C)[4]
-
Detection Wavelength: 220 nm[1]
6. System Suitability:
-
Inject replicate working standard solutions to ensure the system is suitable for analysis. Parameters such as peak asymmetry, theoretical plates, and relative standard deviation of peak areas should be within acceptable limits.
UV-Vis Spectrophotometric Method
This method offers a simpler and more rapid approach for the determination of this compound.
1. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
2. Reagent Preparation:
-
Prepare a solution of a suitable colorimetric reagent (e.g., bromocresol green) in an appropriate buffer solution (e.g., Britton-Robinson buffer, pH 2.0 - 3.5).[5]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/ml) in distilled water or a suitable solvent.
-
From the stock solution, prepare a series of working standards with concentrations spanning the linear range (e.g., 5-80 µg/ml).[2]
4. Sample Preparation:
-
Prepare the sample solution as described in the HPLC method, using a suitable solvent for dilution.
5. Procedure:
-
To a series of separating funnels, add aliquots of the standard or sample solutions.
-
Add a fixed volume of the colorimetric reagent and the buffer solution.
-
Extract the resulting colored ion-pair complex with an organic solvent like chloroform.[5]
-
Measure the absorbance of the organic layer at the wavelength of maximum absorption (λmax) against a reagent blank.
6. Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow and Process Diagrams
To visualize the cross-validation process, the following diagrams illustrate the logical flow of the experimental work.
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. jfda-online.com [jfda-online.com]
A Head-to-Head Comparison of Pyrazole Isomers in Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory drugs. The mechanism of action for many of these compounds lies in the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This guide provides a comparative analysis of pyrazole-based inhibitors, focusing on their differential activity against the two key isoforms, COX-1 and COX-2. Understanding the structure-activity relationships (SAR) of pyrazole isomers is paramount for the rational design of potent and selective COX inhibitors with improved therapeutic profiles.
Data Presentation: COX Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of various pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of COX-2 selectivity. A higher SI value is desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.
| Compound ID | Pyrazole Isomer/Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| Celecoxib | 1,5-Diarylpyrazole | 2.16 - 9.4 | 0.045 - 2.16 | 2.51 - 327 | [1][2][3][4] |
| 5f | Pyrazolone-pyridazine hybrid (Trimethoxy derivative) | >100 | 1.50 | >66.67 | [1] |
| 6f | Aminopyrazole-pyridazine hybrid (Trimethoxy derivative) | >100 | 1.15 | >86.96 | [1] |
| 5u | Hybrid Pyrazole Analogue | 130.18 | 1.79 | 72.73 | [5] |
| 5s | Hybrid Pyrazole Analogue | 164.54 | 2.51 | 65.75 | [5] |
| 8d | N-arylmethylene-3-(trifluoromethyl)-1H-pyrazol-4-yl | >50 | 0.26 | >192.3 | [6] |
| 11 | Differently substituted pyrazole derivative | - | 0.043 | Selective for COX-2 | [3] |
| 12 | Differently substituted pyrazole derivative | - | 0.049 | Selective for COX-2 | [3] |
| 15 | Differently substituted pyrazole derivative | - | 0.045 | Selective for COX-2 | [3] |
| PYZ16 | 1,5-Diarylpyrazole derivative | 5.58 | 0.52 | 10.73 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the COX-inhibitory activity of pyrazole isomers.
In Vitro COX Inhibition Assay (Fluorometric)
This assay is a common method to determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[2][5][6][8]
Objective: To quantify the potency and selectivity of pyrazole isomers as COX inhibitors.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™ Probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white or black opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute enzymes and prepare working solutions of the probe, cofactor, and arachidonic acid.
-
Compound Preparation: Prepare serial dilutions of the test pyrazole compounds and reference inhibitors to a 10X concentration in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the appropriate reference inhibitor (e.g., 2 µL Celecoxib + 8 µL buffer).
-
Test Sample (S): Add 10 µL of the diluted test pyrazole compound.
-
Solvent Control (Optional): Include a well with the same final concentration of the solvent used to dissolve the test compounds to assess any solvent effects on enzyme activity.
-
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well. To initiate the reaction, add 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C or 37°C for 5-10 minutes, with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used animal model to assess the in vivo anti-inflammatory efficacy of novel compounds.[1][9][10][11]
Objective: To evaluate the ability of pyrazole isomers to reduce acute inflammation in a living organism.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test pyrazole compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group):
-
Control Group: Receives the vehicle only.
-
Reference Group: Receives the standard anti-inflammatory drug.
-
Test Groups: Receive different doses of the test pyrazole compounds.
-
Administer the test compounds and reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. The left hind paw can serve as a non-inflamed control.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Mandatory Visualizations
COX Signaling Pathway and Pyrazole Inhibition
The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the mechanism of action of pyrazole-based inhibitors.
Caption: The COX signaling pathway and the inhibitory action of pyrazole compounds.
Experimental Workflow for COX Inhibition Assay
The diagram below outlines the general workflow for determining the COX inhibitory potential of pyrazole isomers using an in vitro assay.
Caption: A generalized workflow for the in vitro COX inhibition screening assay.
References
- 1. inotiv.com [inotiv.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced rat paw edema method: Significance and symbolism [wisdomlib.org]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Therapeutic Potential of Ramifenazone and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Ramifenazone and Diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs). While Diclofenac is a widely used and well-characterized non-selective cyclooxygenase (COX) inhibitor, Ramifenazone is a less-studied pyrazolone derivative reported to be a selective COX-2 inhibitor. This document aims to present a comparative overview of their mechanisms of action, available efficacy data, and safety profiles, supported by experimental protocols and pathway visualizations to aid in research and development.
Executive Summary
Diclofenac is a potent non-selective NSAID with established analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic efficacy is, however, associated with risks of gastrointestinal and cardiovascular adverse events due to the inhibition of both COX-1 and COX-2 enzymes.[1]
Ramifenazone, also known as Isopropylaminophenazone, is a pyrazolone-derived NSAID that is reported to be a selective inhibitor of COX-2.[] This selectivity suggests a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. However, detailed preclinical and clinical data on Ramifenazone are scarce in publicly available literature, attributed to its reported instability and limited clinical application.[]
This guide synthesizes the available information to facilitate a comparative assessment, highlighting the mechanistic differences and their potential clinical implications.
Mechanism of Action: A Tale of Two COX Inhibition Profiles
The primary mechanism of action for both Diclofenac and Ramifenazone involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The key difference lies in their selectivity towards the two main COX isoforms: COX-1 and COX-2.
Diclofenac: Non-selective COX Inhibition
Diclofenac inhibits both COX-1 and COX-2 with relative equipotency.[1]
-
COX-1 Inhibition: Inhibition of the constitutively expressed COX-1 isoform in the gastric mucosa and platelets is responsible for the common gastrointestinal side effects (e.g., ulcers and bleeding) and antiplatelet effects associated with traditional NSAIDs.[3]
-
COX-2 Inhibition: Inhibition of the inducible COX-2 isoform at sites of inflammation is responsible for the desired anti-inflammatory and analgesic effects.[3]
Beyond COX inhibition, research suggests Diclofenac may have other mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[1]
Ramifenazone: Selective COX-2 Inhibition
Ramifenazone is described as a selective COX-2 inhibitor.[] This selectivity implies that at therapeutic concentrations, it preferentially inhibits the COX-2 enzyme responsible for inflammation and pain, while having a lesser effect on the COX-1 enzyme that plays a protective role in the gastrointestinal tract.[3] This profile is theoretically associated with a lower risk of gastrointestinal adverse events compared to non-selective NSAIDs.[4]
Signaling Pathway: Prostaglandin Synthesis and Inhibition
The following diagram illustrates the arachidonic acid cascade and the distinct points of inhibition for Ramifenazone and Diclofenac.
Data Presentation: In Vitro COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) for Diclofenac against COX-1 and COX-2 from various in vitro studies. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the selectivity for COX-2; a higher value signifies greater COX-2 selectivity.
Table 1: In Vitro COX Inhibition of Diclofenac
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Human Peripheral Monocytes | 0.076 | 0.026 | 2.9 | [5] |
| Human Articular Chondrocytes | 0.611 | 0.63 | ~0.97 | [6] |
| Human Whole Blood Assay | - | - | 3 | [7] |
Based on available data, Diclofenac is a potent inhibitor of both COX isoforms, with some studies suggesting a slight preference for COX-2. Ramifenazone is reported to be a selective COX-2 inhibitor, which would theoretically result in a significantly higher selectivity index compared to Diclofenac.
Therapeutic Efficacy: A Data-Driven Comparison
Diclofenac: Established Efficacy
Diclofenac has demonstrated efficacy in a wide range of acute and chronic pain and inflammatory conditions.[1] Clinical trials have shown its effectiveness in osteoarthritis, rheumatoid arthritis, and postoperative pain.[8][9]
Table 2: Clinical Efficacy of Diclofenac in Osteoarthritis
| Study | Comparator | Key Efficacy Outcome | Result |
| Network Meta-analysis (unpublished 'legacy' studies) | Ibuprofen (1200mg/day) | Pain Relief (VAS) | Diclofenac 150mg/day was more efficacious. |
| Network Meta-analysis (unpublished 'legacy' studies) | Ibuprofen (2400mg/day) | Pain Relief (VAS) | Diclofenac 150mg/day had likely favorable outcomes. |
| Topical Diclofenac vs. Placebo (Knee OA) | Placebo Gel | WOMAC Score | Significant improvement in pain and physical function. |
Ramifenazone: Limited Efficacy Data
Ramifenazone is described as having analgesic, antipyretic, and anti-inflammatory properties.[] However, specific quantitative data from preclinical or clinical studies demonstrating its efficacy are not widely available in the public domain. Its potential therapeutic use has been suggested for osteoarthritis.[] The lack of extensive data is a significant limitation in directly comparing its efficacy with that of Diclofenac.
Safety and Toxicity Profile
The safety profiles of NSAIDs are closely linked to their COX selectivity.
Diclofenac: Non-selective NSAID Risks
As a non-selective COX inhibitor, Diclofenac is associated with an increased risk of:
-
Gastrointestinal (GI) Events: Inhibition of COX-1 in the gastric mucosa can lead to dyspepsia, ulcers, and bleeding.[10]
-
Cardiovascular (CV) Events: Diclofenac has been associated with an increased risk of major cardiovascular events, including myocardial infarction and stroke.[11] This risk is thought to be related to the imbalance between COX-1-mediated thromboxane and COX-2-mediated prostacyclin.
Ramifenazone: Theoretical Safety Advantages of COX-2 Selectivity
Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4] Therefore, Ramifenazone, as a putative selective COX-2 inhibitor, would be expected to have a more favorable GI safety profile than Diclofenac. However, the cardiovascular risk of selective COX-2 inhibitors has been a subject of considerable debate, with some agents in this class showing an increased risk of thrombotic events.[12] Without specific clinical data for Ramifenazone, its cardiovascular safety profile remains uncharacterized.
Table 3: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Ramifenazone | Rat | Oral | >10 g/kg | [1] |
| Ramifenazone | Mouse | Intraperitoneal | - | [5] |
| Diclofenac | - | - | Data not available in a comparable format | - |
LD50: The dose that is lethal to 50% of the test population.
Experimental Protocols
Detailed methodologies for key preclinical assays used to evaluate the anti-inflammatory and analgesic properties of NSAIDs are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This is a widely used model of acute inflammation.
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Ramifenazone, Diclofenac)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, at a predetermined time before carrageenan injection.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Hot Plate Test (Analgesic Assay)
This method is used to assess the central analgesic activity of a compound.
Objective: To evaluate the pain-relieving properties of a test compound against a thermal stimulus.
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
Test compound (e.g., Ramifenazone, Diclofenac)
-
Vehicle control
-
Stopwatch
Procedure:
-
Apparatus Setup: The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Acclimatization: Animals are habituated to the testing environment before the experiment.
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Post-treatment Measurement: The reaction time on the hot plate is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: The increase in reaction time (latency) compared to the baseline and the control group is calculated to determine the analgesic effect.
Conclusion
This comparative guide highlights the fundamental differences between Ramifenazone and Diclofenac, centered on their COX selectivity. Diclofenac is a well-established, potent, non-selective NSAID with a large body of evidence supporting its efficacy and defining its safety profile, which includes notable gastrointestinal and cardiovascular risks.
Ramifenazone, as a selective COX-2 inhibitor, holds the therapeutic promise of reduced gastrointestinal toxicity. However, the current lack of publicly available, detailed preclinical and clinical data severely limits a comprehensive assessment of its efficacy and overall safety, particularly concerning its cardiovascular risk profile. Its reported instability may also present formulation and therapeutic challenges.
For researchers and drug development professionals, Diclofenac serves as a crucial benchmark. Future investigations into Ramifenazone or novel selective COX-2 inhibitors should aim to generate robust comparative data on efficacy and safety to clearly define their therapeutic potential and place in therapy. Direct, head-to-head clinical trials with established NSAIDs like Diclofenac would be essential to validate the theoretical advantages of COX-2 selectivity.
References
- 1. RTECS NUMBER-QK2450000-Chemical Toxicity Database [drugfuture.com]
- 3. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro anti-inflammatory activity of N-antipyrine-3,4-dichloromaleimide derivatives is due to an immunomodulatory effect on cytokines environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single dose oral analgesics for acute postoperative pain in adults ‐ an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Comparative Effectiveness of Analgesics to Reduce Acute Pain in the Prehospital Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ramifenazone Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Ramifenazone Hydrochloride, a pyrazole derivative with anti-inflammatory and analgesic properties, understanding the correct disposal procedures is paramount.[] This guide provides a comprehensive framework for the safe and compliant disposal of this compound, addressing the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions by outlining general best practices for pharmaceutical waste management.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The primary determinant for the disposal pathway of any chemical, including this compound, is its classification as hazardous or non-hazardous waste.[5][6]
Hazardous pharmaceutical waste is defined by the Resource Conservation and Recovery Act (RCRA) and includes substances that are specifically listed (P-listed or U-listed) or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][6] Acutely hazardous wastes are designated with a "P" code, while toxic wastes are given a "U" code.[6]
Non-hazardous pharmaceutical waste does not meet the criteria for hazardous waste but still requires proper disposal to prevent environmental contamination and potential harm to human health.[4]
Disposal Procedures for this compound
In the absence of a specific SDS detailing the hazardous waste classification of this compound, a cautious approach is necessary. The following step-by-step process, aligned with general pharmaceutical waste disposal guidelines, should be followed.
Step 1: Waste Characterization and Hazard Assessment
The first and most critical step is to determine if this compound is considered a hazardous waste.
-
Consult Internal Resources: The primary source of information should be your institution's Environmental Health and Safety (EHS) department. They are responsible for waste characterization and can provide specific guidance based on their expertise and knowledge of local, state, and federal regulations.
-
Assume it is Hazardous (Precautionary Principle): In the absence of conclusive data, it is best practice to manage the waste as hazardous until a formal determination is made.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.
-
Dedicated Waste Container: Use a designated, properly labeled, and leak-proof container for this compound waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" (if applicable), the full chemical name "this compound," and any other information required by your institution.
-
Compatibility: Ensure that this compound is not mixed with incompatible waste streams.
Step 3: On-site Handling and Storage
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Storage Location: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's guidelines. This area should be secure and have secondary containment.
Step 4: Final Disposal
The final disposal method is determined by the waste classification.
-
Hazardous Waste: If classified as hazardous, the waste must be collected by a licensed hazardous waste contractor for treatment, typically via incineration at a permitted facility.[5]
-
Non-Hazardous Waste: If determined to be non-hazardous, it should still be disposed of as pharmaceutical waste through a licensed contractor and not in the regular trash or sewer system.[4] Flushing of pharmaceuticals is generally discouraged due to the potential for environmental contamination.[9]
The following table summarizes the key considerations for the disposal of this compound:
| Consideration | Description | Governing Agencies |
| Waste Characterization | Determination of whether the waste is hazardous (P-listed, U-listed, or characteristic) or non-hazardous. This is the most critical step and should be performed by qualified personnel. | EPA, State Environmental Agencies |
| Segregation | Keeping this compound waste separate from other waste streams to prevent reactions and ensure proper disposal. | Institutional EHS Policies |
| Containerization | Use of appropriate, labeled, and sealed containers for waste accumulation. | EPA, DOT |
| Storage | Temporary storage of waste in designated and secure areas prior to pickup. | EPA, Institutional EHS Policies |
| Transportation & Disposal | Use of a licensed hazardous waste vendor for the transport and final disposal of the waste, typically through incineration. | EPA, DOT, State Environmental Agencies |
Experimental Protocols
This document does not cite specific experiments related to the disposal of this compound. The provided procedures are based on established principles of chemical and pharmaceutical waste management.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the proper disposal route for this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general principles of pharmaceutical waste management. It is not a substitute for a formal hazard assessment and guidance from your institution's Environmental Health and Safety department. Always consult your EHS office and adhere to all local, state, and federal regulations for chemical waste disposal.
References
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. epa.gov [epa.gov]
- 4. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 7. Ramifenazone | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Ramifenazone Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Ramifenazone Hydrochloride. The following procedures are based on general best practices for handling chemical compounds in a laboratory setting. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound should be obtained from your supplier and consulted before handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Use Case |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for certain procedures. |
| Eyes | Safety glasses with side shields or goggles | Goggles should be worn when there is a splash hazard.[1][2][3][4] |
| Face | Face shield | To be used in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[1][2][4] |
| Body | Laboratory coat or disposable gown | A lab coat should be worn to protect street clothing. For procedures with a higher risk of contamination, a disposable gown resistant to chemical permeation is recommended.[2][4][5] |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 or higher respirator is recommended if there is a risk of inhaling airborne powder or aerosols, particularly when handling the solid compound outside of a containment system.[1] |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
Emergency Procedures
Immediate and appropriate action during an emergency is critical. The following table outlines procedures for common laboratory emergencies.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep or vacuum (with HEPA filter) the material into a sealed container. For liquid spills, absorb with an inert material and place in a sealed container for disposal. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Disposal Plan
All waste containing this compound must be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a clearly labeled, sealed, and appropriate waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be disposed of as chemical waste.
For unused or expired medication in a non-laboratory setting, it is recommended to use a drug take-back program if available.[10][11] If not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and discarded in the household trash.[10][11][12]
Experimental Workflow: Handling a Chemical Spill
The following diagram illustrates a logical workflow for safely managing a this compound spill.
Caption: Workflow for handling a chemical spill.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pharmastate.academy [pharmastate.academy]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ramifenazone | CAS 3615-24-5 | LGC Standards [lgcstandards.com]
- 9. This compound Salt | LGC Standards [lgcstandards.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
